N-Biotinyl-N'-Boc-1,4-butanediamine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl N-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O4S/c1-19(2,3)27-18(26)21-11-7-6-10-20-15(24)9-5-4-8-14-16-13(12-28-14)22-17(25)23-16/h13-14,16H,4-12H2,1-3H3,(H,20,24)(H,21,26)(H2,22,23,25)/t13-,14-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYIVBSOJVLBKD-DZKIICNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Biotinyl-N'-Boc-1,4-butanediamine: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biotinyl-N'-Boc-1,4-butanediamine is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug discovery, and proteomics.[1][2] This reagent incorporates three key chemical motifs: a biotin (B1667282) group for high-affinity binding to streptavidin, a tert-butyloxycarbonyl (Boc) protected amine for controlled chemical reactions, and a 1,4-butanediamine spacer to provide spatial separation between conjugated molecules. Its primary application lies in its use as a versatile building block for the synthesis of more complex molecular architectures, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in experimental workflows.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 1001575-89-8 | [1] |
| Molecular Formula | C19H34N4O4S | [1] |
| Molecular Weight | 414.57 g/mol | [3] |
| Purity | >96% | [3] |
| Appearance | White to off-white solid | |
| Storage Temperature | -20°C | [1] |
| SMILES | CC(C)(C)OC(=O)NCCCCNC(=O)CCCC[C@H]1SC[C@H]2NC(=O)N[C@H]12 | [1] |
Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established methods for amide bond formation and the synthesis of analogous compounds.
Experimental Protocol:
Materials:
-
N-Boc-1,4-butanediamine
-
Biotin
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Activation of Biotin: In a round-bottom flask, dissolve biotin (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise while stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Coupling Reaction: In a separate flask, dissolve N-Boc-1,4-butanediamine (1.2 eq) in anhydrous DMF. Filter the activated biotin solution from step 1 to remove the DCU precipitate and add the filtrate to the N-Boc-1,4-butanediamine solution. Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
Reaction Scheme:
References
N-Biotinyl-N'-Boc-1,4-butanediamine: A Bifunctional Linker for Advanced Life Science Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Biotinyl-N'-Boc-1,4-butanediamine is a versatile bifunctional linker molecule that plays a crucial role in modern life science research and drug development. Its unique structure, featuring a high-affinity biotin (B1667282) moiety at one end and a protected primary amine at the other, enables the strategic conjugation and manipulation of biomolecules. This guide provides a comprehensive overview of its structure, function, and applications, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate its effective use in the laboratory.
Core Structure and Physicochemical Properties
This compound is a chemical compound with the molecular formula C19H34N4O4S and a molecular weight of approximately 414.57 g/mol .[1] Its structure is characterized by a biotin molecule linked via an amide bond to one of the amino groups of a 1,4-butanediamine spacer. The second amino group of the spacer is protected by a tert-butoxycarbonyl (Boc) group. This orthogonal design is central to its function, allowing for sequential and controlled chemical modifications.
| Property | Value | Reference |
| Molecular Formula | C19H34N4O4S | [1] |
| Molecular Weight | 414.57 g/mol | [1] |
| CAS Number | 1001575-89-8 | [1] |
| Purity | >96% | [1] |
| SMILES | O=C(CCCC[C@H]1--INVALID-LINK--([H])[C@]2([H])CS1)NCCCCNC(OC(C)(C)C)=O | [1] |
Key Functions and Applications
The primary function of this compound is to serve as a heterobifunctional linker. This allows for the connection of a biotin handle to a molecule of interest, which can then be used for a variety of applications based on the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin proteins.
Primary Applications Include:
-
Bioconjugation: The free amine, after deprotection of the Boc group, can be conjugated to proteins, peptides, nucleic acids, or other molecules. The biotin moiety then allows for the detection, purification, or immobilization of the resulting conjugate.
-
PROTAC® Development: In the field of targeted protein degradation, this linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). One end of the linker can be attached to a ligand that binds to a target protein, while the other end is attached to a ligand for an E3 ubiquitin ligase, bringing the two in close proximity to induce degradation of the target protein.[1]
-
Immunoassays: Biotinylated molecules are widely used in techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting for sensitive detection.
-
Affinity Chromatography: Immobilized avidin or streptavidin can be used to purify biotinylated molecules from complex mixtures.
The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, which is a key advantage in these applications.
| Interaction | Dissociation Constant (Kd) | Reference |
| Biotin - Avidin | ~10⁻¹⁵ M | [2][3] |
| Biotin - Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | [2][4] |
Experimental Protocols
Effective use of this compound relies on robust and well-defined experimental procedures. Below are detailed protocols for its synthesis, deprotection, and subsequent biotinylation of a target molecule.
Synthesis of this compound
This protocol is adapted from a similar synthesis for a related compound and is likely to produce the desired product with high yield and purity.[5]
Materials:
-
Biotin
-
N-Boc-1,4-butanediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask, dissolve Biotin (1 equivalent), EDC (1.2 equivalents), and NHS or HOBt (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of biotin.
-
Add N-Boc-1,4-butanediamine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Remove the DMF under reduced pressure.
-
Add methanol to the residue to precipitate the product.
-
Collect the white solid by filtration and wash with cold methanol.
-
Dry the product under vacuum.
Deprotection of the Boc Group
The Boc protecting group can be efficiently removed under acidic conditions to yield the free primary amine.[6][7]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Remove the DCM and excess TFA under reduced pressure.
-
Redissolve the residue in a small amount of water and neutralize with saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Biotinylation of a Protein via NHS Ester Chemistry
This protocol describes the conjugation of the deprotected N-Biotinyl-1,4-butanediamine to a protein using a crosslinker that forms an NHS ester.
Materials:
-
Deprotected N-Biotinyl-1,4-butanediamine
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester crosslinker (e.g., Disuccinimidyl suberate (B1241622) - DSS)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Dialysis or desalting column for purification
Procedure:
-
First, react the deprotected N-Biotinyl-1,4-butanediamine with an excess of the NHS ester crosslinker to form an amine-reactive biotinylation reagent. This step is typically performed in an anhydrous organic solvent like DMF or DMSO.
-
Prepare the target protein in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated biotinylation reagent to the protein solution. The molar ratio of the biotinylation reagent to the protein will determine the degree of labeling and should be optimized for the specific application.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[8]
-
Remove the excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.[9]
Signaling Pathways and Experimental Workflows
The utility of this compound is best understood through its application in experimental workflows. The following diagrams, generated using Graphviz, illustrate key processes.
Caption: Synthesis of the bifunctional linker.
Caption: General workflow for bioconjugation.
Caption: Role in PROTAC-mediated degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Streptavidin - Wikipedia [en.wikipedia.org]
- 5. CN105294731A - Synthesis of N-biotinyl-N ,-Boc-1, 6-hexanediamine - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
An In-Depth Technical Guide to the Synthesis of N-Biotinyl-N'-Boc-1,4-butanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Biotinyl-N'-Boc-1,4-butanediamine, a valuable heterobifunctional linker used in various biomedical research and drug development applications. The synthesis is a two-step process commencing with the selective mono-protection of 1,4-butanediamine, followed by the biotinylation of the remaining free amine. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound involves two key transformations:
-
Mono-Boc Protection: 1,4-Butanediamine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to selectively protect one of the two primary amine groups, yielding N-Boc-1,4-butanediamine. This step is critical to prevent the formation of the di-protected byproduct.
-
Biotinylation: The resulting N-Boc-1,4-butanediamine is then coupled with biotin (B1667282) using a suitable activating agent to form the final product, this compound.
Caption: Overall synthesis pathway for this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Reference |
| N-Boc-1,4-butanediamine | C₉H₂₀N₂O₂ | 188.27 | 86 | >97 (GC) | [1] |
| This compound | C₁₉H₃₄N₄O₄S | 414.57 | ~67 | >96 | [2][3] |
Note: The yield for the final product is an approximation based on a similar synthesis of N-biotinyl-N'-Boc-1,6-hexanediamine, as a specific yield for the 1,4-butanediamine derivative was not found in the searched literature.
Experimental Protocols
Step 1: Synthesis of N-Boc-1,4-butanediamine
This protocol is adapted from a literature procedure for the mono-Boc protection of 1,4-butanediamine.
Workflow:
Caption: Experimental workflow for the synthesis of N-Boc-1,4-butanediamine.
Materials:
-
1,4-diaminobutane (B46682) (57.2 g, 649 mmol, 6.50 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (21.8 g, 99.9 mmol, 1.00 equiv.)
-
Dichloromethane (CH₂Cl₂) (400 mL + 220 mL)
-
Ethyl acetate
-
Saturated NaCl solution (brine)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Cold water
Procedure:
-
Dissolve 1,4-diaminobutane in 400 mL of dichloromethane in a suitable reaction vessel.
-
Prepare a solution of di-tert-butyl dicarbonate in 220 mL of dichloromethane.
-
With vigorous stirring, add the di-tert-butyl dicarbonate solution dropwise to the 1,4-diaminobutane solution over a period of 6 hours at 21°C.
-
After the addition is complete, continue stirring the reaction mixture for 16 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in 30 mL of cold water and filter.
-
Extract the aqueous layer with ethyl acetate (4 times).
-
Combine the organic phases and wash them with water (2 times) and then with a saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
The product, N-Boc-1,4-butanediamine, is isolated as a colorless oil (16.2 g, 86.1 mmol, 86% yield).
Characterization (¹H-NMR):
-
¹H NMR (300 MHz, Chloroform-d): δ = 4.75 (bs, 1H, NH), 3.06 (q, J = 6.3 Hz, 2H, CH₂NHCO), 2.65 (t, J = 6.4 Hz, 2H, CH₂NH₂), 1.40-1.49 (m, 4H, 2 x CH₂), 1.37 (s, 9H, 3 x CH₃), 1.29 (s, 2H, NH₂).
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of N-biotinyl-N'-Boc-1,6-hexanediamine and is expected to be highly effective for the 1,4-butanediamine analogue.[3]
Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
Biotin
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Boc-1,4-butanediamine
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
At room temperature, add biotin, HOBT, and EDC hydrochloride to a suitable volume of DMF.
-
To this mixture, add N-Boc-1,4-butanediamine.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the DMF by rotary evaporation under reduced pressure.
-
Add methanol to the residue to precipitate a white solid.
-
Filter the solid and dry it to obtain the crude product.
-
Purify the crude product, for example, by recrystallization or column chromatography, to obtain this compound.
This in-depth guide provides the necessary information for the successful synthesis of this compound. Researchers are advised to follow standard laboratory safety procedures and to perform reactions in a well-ventilated fume hood. The provided protocols, particularly for the second step, may require optimization for specific laboratory conditions and desired product purity.
References
N-Biotinyl-N'-Boc-1,4-butanediamine: A Technical Guide for Researchers
CAS Number: 1001575-89-8
This technical guide provides an in-depth overview of N-Biotinyl-N'-Boc-1,4-butanediamine, a heterobifunctional linker crucial for various applications in chemical biology, drug discovery, and proteomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications.
Core Compound Properties
This compound is a versatile chemical tool that incorporates a biotin (B1667282) moiety for affinity-based applications and a Boc-protected amine for controlled chemical modifications. The 1,4-butanediamine spacer provides a flexible linkage between these two functional groups.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₄N₄O₄S | [1][2] |
| Molecular Weight | 414.57 g/mol | [1] |
| Purity | Typically >96% | [1] |
| Appearance | White to off-white solid | |
| Storage | -20°C | [2][3] |
Synthesis and Characterization
General Synthetic Workflow
The synthesis can be logically divided into two main stages: the preparation of the mono-protected diamine and its subsequent biotinylation.
Caption: General synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Materials:
-
N-Boc-1,4-butanediamine (CAS: 68076-36-8)
-
Biotin-N-hydroxysuccinimide ester (Biotin-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-1,4-butanediamine (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Biotinylation: Slowly add a solution of Biotin-NHS (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the DMF under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the biotin moiety, the butanediamine linker, and the Boc protecting group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (414.57 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Applications in Research and Drug Development
This compound is a valuable tool in various research areas due to its dual functionality.
Proteolysis Targeting Chimeras (PROTACs)
A significant application of this linker is in the synthesis of PROTACs.[4][5][6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The biotin group can be used as a handle for purification or detection, while the Boc-protected amine allows for the attachment of a ligand for either the target protein or the E3 ligase.
Caption: Workflow for the synthesis of a biotinylated PROTAC.
Bioconjugation and Affinity Chromatography
The biotin moiety allows for strong and specific binding to avidin (B1170675) and streptavidin. This property is exploited in various bioconjugation and purification techniques.
Experimental Workflow for Protein Biotinylation and Purification:
-
Deprotection: The Boc group of this compound is removed using an acid such as trifluoroacetic acid (TFA) to yield the free amine.
-
Activation: The deprotected linker is then activated, for example, by converting the free amine to an NHS ester or other reactive group.
-
Conjugation: The activated biotin linker is reacted with the protein of interest, targeting available amine groups (e.g., lysine (B10760008) residues).
-
Purification: The biotinylated protein can be purified from the reaction mixture using streptavidin-coated beads.
-
Elution: The purified protein is then eluted from the beads.
Caption: Bioconjugation and affinity purification workflow.
Signaling Pathways
As a synthetic linker, this compound itself is not directly involved in cellular signaling pathways. However, the molecules it is used to create, such as PROTACs, are designed to modulate specific signaling pathways by inducing the degradation of key proteins within those pathways. The choice of the target protein ligand determines which pathway will be affected.
Conclusion
This compound is a highly valuable heterobifunctional linker for researchers in the life sciences. Its well-defined structure, combining a biotin handle with a protected amine, allows for the controlled synthesis of complex biomolecules and chemical probes. Its application in the development of PROTACs highlights its importance in the advancement of novel therapeutic strategies. This guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for its effective utilization in research and development.
References
The Strategic Role of the Boc Protecting Group in N-Biotinyl-N'-Boc-1,4-butanediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Biotinyl-N'-Boc-1,4-butanediamine is a bifunctional linker of significant interest in chemical biology, proteomics, and drug discovery. Its utility lies in the precise control afforded by the acid-labile tert-butyloxycarbonyl (Boc) protecting group, which masks one of the primary amine functionalities of the 1,4-butanediamine spacer. This strategic protection allows for a sequential and controlled conjugation of the biotin (B1667282) moiety and a target molecule, preventing unwanted polymerization and ensuring the synthesis of well-defined bioconjugates. This technical guide provides an in-depth analysis of the role of the Boc protecting group in the synthesis and application of this versatile reagent.
Core Concepts: The Chemistry of Controlled Biotinylation
The fundamental purpose of the Boc group in this compound is to enable regioselective functionalization. The 1,4-butanediamine core provides two nucleophilic amine groups. Without protection, reacting this diamine with an activated biotin derivative would lead to a statistical mixture of mono-biotinylated and di-biotinylated products, as well as potential oligomerization, complicating purification and downstream applications.
The Boc group, being stable under basic and nucleophilic conditions, allows for the selective acylation of the unprotected amine with biotin. Once the biotin moiety is installed, the Boc group can be efficiently removed under acidic conditions to reveal the second primary amine, which is then available for conjugation to a target molecule, such as a protein, peptide, or drug molecule.
Synthesis and Deprotection: A Stepwise Approach
The synthesis of this compound is a two-step process, followed by the crucial deprotection step to enable its final conjugation.
Step 1: Mono-Boc Protection of 1,4-Butanediamine
The initial and critical step is the selective protection of one of the two primary amines of 1,4-butanediamine. A common and high-yielding method involves the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc)₂O to an excess of the diamine.
Experimental Protocol: Mono-Boc Protection of 1,4-Butanediamine
-
Materials:
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Procedure:
-
Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane.
-
With vigorous stirring at room temperature (21 °C), add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane dropwise over a period of 6 hours.
-
After the addition is complete, continue stirring the reaction mixture for an additional 16 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in cold water and filter.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases and wash sequentially with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1,4-butanediamine as a colorless to yellowish oil.
-
| Reactant | Molar Equivalents |
| 1,4-Diaminobutane | 6.5 |
| Di-tert-butyl dicarbonate | 1.0 |
Typical reported yield for this reaction is approximately 86%.
Step 2: Biotinylation of N-Boc-1,4-butanediamine
The free amine of the mono-protected diamine is then acylated with an activated form of biotin. A common method involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to form an active ester of biotin, which then readily reacts with the amine.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Biotin
-
N-Boc-1,4-butanediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve biotin, HOBt (1.25 equivalents), and EDC·HCl (1.25 equivalents) in DMF at room temperature.
-
To this solution, add N-Boc-1,4-butanediamine (1.25 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the DMF by rotary evaporation under reduced pressure.
-
Add methanol to the residue to precipitate the product as a white solid.
-
Filter the solid, wash with cold methanol, and dry to obtain the crude product.
-
The crude product can be further purified by recrystallization or chromatography.
-
| Reactant | Molar Equivalents (relative to Biotin) |
| Biotin | 1.0 |
| HOBt | 1.25 |
| EDC·HCl | 1.25 |
| N-Boc-1,4-butanediamine | 1.25 |
A similar synthesis for the 1,6-hexanediamine (B7767898) analog reports a yield of 67.1%.
Step 3: Boc Deprotection for Target Conjugation
The final step before conjugation to a target molecule is the removal of the Boc protecting group. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.
-
For applications requiring the free amine, the resulting TFA salt can be neutralized by washing with a mild base such as saturated sodium bicarbonate solution during an aqueous workup, followed by extraction with an organic solvent.
-
| Reagent | Conditions |
| Trifluoroacetic acid (TFA) | 50% in Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Time | 1-2 hours |
Logical Workflow and Applications
The primary application of this compound is as a linker for the biotinylation of molecules of interest for subsequent detection, purification, or immobilization.
This controlled biotinylation is crucial in techniques such as:
-
Affinity Chromatography: Immobilizing the biotinylated molecule on a streptavidin or avidin (B1170675) support for the purification of binding partners.
-
ELISA and Western Blotting: Attaching a biotin tag to a primary or secondary antibody for detection with streptavidin-conjugated enzymes.
-
Proximity Ligation Assays (PLA) and Proximity Labeling (e.g., BioID): Introducing a biotin ligase or a biotinylated probe into a cellular system to identify protein-protein interactions.
-
Drug Delivery: Conjugating a biotinylated drug molecule to a targeting moiety to enhance its delivery to specific cells or tissues.
Signaling Pathway Diagram Generation
While this compound is a tool for studying signaling pathways rather than a component of them, a hypothetical application in studying a receptor-ligand interaction can be visualized.
An In-depth Technical Guide to the Linker Arm Composition of N-Biotinyl-N'-Boc-1,4-butanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biotinyl-N'-Boc-1,4-butanediamine is a heterobifunctional linker molecule widely utilized in the fields of biochemistry, molecular biology, and drug development. Its unique architecture, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and a Boc-protected amine for controlled conjugation, makes it a versatile tool for a multitude of applications. The core of this molecule is its 1,4-butanediamine linker arm, which provides a flexible spacer between the biotin and the point of attachment. This guide provides a comprehensive overview of the composition, synthesis, and applications of this compound, with a focus on its practical utility in research and development.
Chemical Structure and Properties
This compound is comprised of three key functional components: a biotin headgroup, a 1,4-butanediamine spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This structure allows for the specific and high-affinity interaction of the biotin with streptavidin or avidin, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation to proteins, peptides, drugs, or other molecules of interest.
dot
An In-depth Technical Guide to Amine Modification using N-Biotinyl-N'-Boc-1,4-butanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Biotinyl-N'-Boc-1,4-butanediamine, a versatile heterobifunctional linker for the biotinylation of primary amines in proteins, peptides, and other biomolecules. This document details the chemical properties of the reagent, a representative protocol for its two-step application, methods for quantifying biotin (B1667282) incorporation, and its role in various research and drug development applications.
Introduction to this compound
This compound is a chemical reagent that facilitates the covalent attachment of biotin to molecules of interest.[1] Biotin, a water-soluble B vitamin, exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins.[] This high-affinity interaction is widely exploited in biotechnology for the detection, purification, and immobilization of biomolecules.[3][4]
The structure of this compound features a biotin moiety at one end and a primary amine protected by a tert-butyloxycarbonyl (Boc) group at the other, connected by a 4-carbon spacer arm. The Boc protecting group provides stability and prevents unwanted reactions until its removal, allowing for a controlled, two-step modification process.[5] This makes it an ideal tool for targeted biotinylation of primary amines on biomolecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C19H34N4O4S | [6] |
| Molecular Weight | 414.57 g/mol | [6] |
| CAS Number | 1001575-89-8 | [6] |
| Appearance | White to off-white solid | |
| Purity | >96% (typical) | |
| Storage Temperature | -20°C | [6] |
Experimental Protocols
The use of this compound for amine modification is a two-step process involving the deprotection of the Boc group followed by the coupling of the newly exposed primary amine to the target molecule. The following is a representative protocol.
Step 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to generate the free amine of the biotin linker.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add trifluoroacetic acid to the solution and stir at room temperature.[5] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution, brine, and water.[5]
-
Dry the organic layer over anhydrous sodium sulfate.[5]
-
Remove the solvent in vacuo using a rotary evaporator to obtain the deprotected product, N-Biotinyl-1,4-butanediamine.[5] The product should be used immediately in the next step or stored under inert gas at -20°C.
Step 2: Amine Coupling to a Target Protein
This protocol outlines the biotinylation of a protein using the deprotected N-Biotinyl-1,4-butanediamine, which now has a reactive primary amine. To achieve this, the biotin linker's primary amine must be activated to react with primary amines on the target protein. This can be achieved by first activating the target protein's carboxyl groups using a carbodiimide (B86325) like EDC, which then reacts with the amine of the biotin linker.
Materials:
-
Deprotected N-Biotinyl-1,4-butanediamine
-
Target protein in an amine-free buffer (e.g., MES or PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to increase efficiency)
-
Reaction Buffer: 0.1 M MES, pH 4.7-5.5
-
Quenching solution (e.g., Tris or glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the target protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dissolve the deprotected N-Biotinyl-1,4-butanediamine in the reaction buffer.
-
Add the deprotected biotin linker to the protein solution. A molar excess of the biotin linker over the protein is typically used.
-
Immediately before use, prepare a solution of EDC (and NHS/Sulfo-NHS if used) in the reaction buffer.
-
Add the EDC solution to the protein/biotin linker mixture to initiate the coupling reaction.
-
Incubate the reaction for 2 hours at room temperature.
-
Stop the reaction by adding a quenching solution to a final concentration of 10-100 mM and incubate for 15-30 minutes.[3]
-
Remove excess, unreacted biotin linker and byproducts using a desalting column or dialysis.[3]
Quantification of Biotinylation
It is often crucial to determine the degree of biotinylation, or the molar ratio of biotin to protein. Several methods are available for this purpose.
| Method | Principle | Typical Throughput | Reference(s) |
| HABA Assay | The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin, producing a colorimetric signal. Biotin displaces the dye, causing a decrease in absorbance at 500 nm, which is proportional to the amount of biotin. | Medium | [7] |
| Spectrophotometric Analysis | Some biotinylation reagents contain a chromophore that allows for direct spectrophotometric quantification of the incorporated biotin. | High | [8] |
| Mass Spectrometry | The mass shift of the protein after biotinylation can be measured to determine the number of attached biotin molecules. | Low | [9] |
| Fluorescence-Based Assays | Fluorescently labeled streptavidin can be used to quantify the amount of biotinylated protein. | High |
Applications in Research and Drug Development
Biotinylated biomolecules are invaluable tools in a wide range of applications:
-
Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies or antigens allow for highly sensitive detection using streptavidin-enzyme conjugates.[]
-
Affinity Purification: Biotinylated proteins or other molecules can be efficiently isolated from complex mixtures using streptavidin- or avidin-functionalized resins.[3]
-
Protein-Protein Interaction Studies: Biotinylation is used in pull-down assays and co-immunoprecipitation to identify binding partners of a protein of interest.
-
Cell Surface Labeling: The use of membrane-impermeable biotinylation reagents allows for the specific labeling and subsequent isolation of cell surface proteins.[7]
-
Drug Delivery: Biotin can be used as a targeting moiety to deliver drugs or imaging agents to cells that overexpress biotin receptors.
Visualizations
Logical Workflow for Amine Modification
References
- 1. Synthesis of Biotin Linkers with the Activated Triple Bond Donor [p-(N-propynoylamino)toluic Acid] (PATA) for Efficient Biotinylation of Peptides and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of biotin-tagged chemical cross-linkers and their applications for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-Biotinyl-N'-Boc-1,4-butanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a cornerstone technique in life sciences research. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) allows for highly specific detection, purification, and immobilization of labeled proteins. N-Biotinyl-N'-Boc-1,4-butanediamine is a versatile biotinylation reagent that, after removal of the tert-butyloxycarbonyl (Boc) protecting group, provides a primary amine for conjugation. This primary amine can be coupled to carboxyl groups (glutamic acid, aspartic acid residues, and the C-terminus) on a target protein using a two-step carbodiimide (B86325) crosslinking chemistry. This method is particularly useful when modification of the protein's primary amines (lysine residues) is undesirable as it may affect protein function or subsequent applications.
These application notes provide a detailed protocol for the successful biotinylation of proteins using this compound, including Boc deprotection, protein activation, and conjugation, as well as methods for analyzing the extent of biotinylation.
Principle of the Reaction
The biotinylation of a target protein using this compound is a multi-step process:
-
Boc Deprotection: The Boc protecting group on this compound is removed under mildly acidic conditions to expose a primary amine, yielding N-Biotinyl-1,4-butanediamine.
-
Protein Activation: The carboxyl groups on the target protein are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction forms a semi-stable Sulfo-NHS ester, which is reactive towards primary amines.[1][2]
-
Conjugation: The amine-containing N-Biotinyl-1,4-butanediamine is added to the activated protein, where it reacts with the Sulfo-NHS esters to form stable amide bonds, covalently linking the biotin to the protein.[3][4]
Materials and Reagents
-
This compound
-
Target Protein
-
Boc Deprotection Buffer (Mildly Acidic): e.g., 0.1 M Sodium Acetate Buffer, pH 5.0
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Storage Buffer: PBS or other suitable buffer for the target protein
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Desalting columns or dialysis cassettes (e.g., 10 kDa MWCO for antibodies)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator, etc.)
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Caution: This is a generalized protocol for mild deprotection. Optimal conditions may vary and should be determined empirically to ensure protein stability.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM).
-
Dilute the stock solution in a mildly acidic buffer (e.g., 0.1 M Sodium Acetate, pH 5.0) to a final concentration suitable for the subsequent conjugation step. The extent of dilution should be optimized to maintain protein stability while allowing for efficient deprotection.
-
Incubate the solution at room temperature for 30-60 minutes.
-
Neutralize the solution by adding an appropriate volume of a basic buffer (e.g., 1 M Tris-HCl, pH 8.5) to bring the pH to a neutral range (pH 7.0-7.5) immediately before adding to the activated protein. This deprotected reagent, N-Biotinyl-1,4-butanediamine, should be used fresh.
Protocol 2: Two-Step Protein Biotinylation via Carboxyl Groups
-
Protein Preparation:
-
Dissolve the protein to be labeled in Activation Buffer to a final concentration of 1-10 mg/mL.[1]
-
If the protein solution contains amine-containing buffers (e.g., Tris, glycine), perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.
-
-
Activation of Protein Carboxyl Groups:
-
Immediately before use, prepare a 10 mM solution of EDC and a 25 mM solution of Sulfo-NHS in Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the protein solution. The final concentrations should be optimized, but a starting point is a 10- to 50-fold molar excess of EDC and Sulfo-NHS over the protein.[5]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess EDC/Sulfo-NHS (Optional but Recommended):
-
To prevent polymerization and unwanted side reactions, remove excess and unreacted EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation of Deprotected Biotin Reagent:
-
Immediately add the freshly deprotected and neutralized N-Biotinyl-1,4-butanediamine solution to the activated protein solution. A 20- to 100-fold molar excess of the biotin reagent over the protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM (e.g., Tris or glycine) to stop the reaction by consuming any remaining activated carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagent and quenching buffer components by dialysis against PBS or by using a desalting column.
-
Quantitative Data Summary
The efficiency of biotinylation can be influenced by several factors. The following tables provide representative data for optimizing the labeling reaction.
Table 1: Effect of Molar Ratio of Biotin Reagent to Protein on Labeling Efficiency
| Molar Ratio (Biotin:Protein) | Average Moles of Biotin per Mole of Protein |
| 10:1 | 1-2 |
| 20:1 | 3-5 |
| 50:1 | 6-8 |
| 100:1 | 9-12 |
Note: Data are representative and will vary depending on the protein and reaction conditions.[6]
Table 2: Recommended Reaction Conditions for Protein Biotinylation
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Activation Buffer pH | 4.5-6.0 | Optimal for EDC/Sulfo-NHS activation of carboxyl groups.[4] |
| Coupling Buffer pH | 7.2-7.5 | Optimal for the reaction of Sulfo-NHS esters with primary amines. |
| Incubation Temperature | Room Temperature or 4°C | 4°C may be preferred to maintain protein stability. |
| Incubation Time | 2 hours (RT) or Overnight (4°C) | Longer incubation times may increase labeling efficiency. |
Visualization of Workflows and Pathways
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols for Cell Surface Biotinylation using N-Biotinyl-N'-Boc-1,4-butanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface proteins are critical mediators of cellular communication, signaling, and interaction with the extracellular environment. Their dynamic expression and regulation are fundamental to numerous physiological and pathological processes, making them key targets for therapeutic intervention and biomarker discovery. The ability to specifically label and isolate cell surface proteins is, therefore, an invaluable tool in life sciences research.
N-Biotinyl-N'-Boc-1,4-butanediamine is a versatile biochemical reagent that can be employed for the biotinylation of cell surface proteins. This molecule features a biotin (B1667282) moiety for high-affinity capture with streptavidin-based matrices, a 1,4-butanediamine spacer arm, and a tert-butyloxycarbonyl (Boc) protected primary amine. The presence of the Boc protecting group necessitates a two-step activation process prior to its use as a cell surface labeling reagent. This unique characteristic offers researchers the flexibility to activate the reagent immediately before use, ensuring maximal reactivity.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell surface biotinylation experiments, including methods for quantitative analysis and the study of signaling pathways.
Chemical Properties
A clear understanding of the chemical properties of this compound is essential for its successful application.
| Property | Value |
| Molecular Formula | C19H34N4O4S |
| Molecular Weight | 414.57 g/mol |
| CAS Number | 1001575-89-8 |
| Structure | Biotin - Linker - NH - (CH2)4 - NH - Boc |
| Reactive Group (after activation) | Primary Amine |
| Spacer Arm Length | Not explicitly defined in search results, but is based on a 1,4-butanediamine linker. |
| Cleavability | Non-cleavable linker |
Principle of Application
The use of this compound for cell surface biotinylation involves a two-stage process. First, the Boc protecting group is removed from the primary amine. Second, the newly exposed amine is activated to make it reactive towards primary amines (e.g., lysine (B10760008) residues) on cell surface proteins. A common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This activated biotinylation reagent can then be incubated with live cells to label surface proteins. The biotin tag allows for the subsequent isolation and analysis of these proteins.
Experimental Protocols
Caution: The following protocols are hypothetical and based on established bioconjugation principles. Optimization will be required for specific cell types and experimental goals.
Protocol 1: Activation of this compound
This protocol describes the deprotection of the Boc group and subsequent activation of the primary amine to form a reactive NHS ester. This two-step process should be performed immediately before cell labeling.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, amine-free
Procedure:
-
Boc Deprotection (in a chemical fume hood): a. Dissolve this compound in anhydrous DCM. b. Add an excess of TFA dropwise while stirring at room temperature. c. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. d. Evaporate the solvent and excess TFA under reduced pressure. e. Re-dissolve the residue in a small amount of DMF and neutralize with TEA. The resulting product is N-Biotinyl-1,4-butanediamine.
-
NHS Ester Activation (in a chemical fume hood): a. Dissolve the deprotected N-Biotinyl-1,4-butanediamine in anhydrous DMF. b. In a separate tube, dissolve EDC and NHS (or Sulfo-NHS for a water-soluble reagent) in anhydrous DMF. c. Add the EDC/NHS solution to the N-Biotinyl-1,4-butanediamine solution. d. Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. e. The resulting solution contains the activated N-Biotinyl-1,4-butanediamine-NHS ester. This reagent is now ready for cell surface labeling.
Protocol 2: Cell Surface Biotinylation of Adherent Cells
Materials:
-
Adherent cells cultured in appropriate vessels
-
Activated N-Biotinyl-1,4-butanediamine-NHS ester (from Protocol 1)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM glycine (B1666218) in PBS
-
Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors
Procedure:
-
Cell Preparation: a. Grow cells to the desired confluency (typically 80-90%). b. Place the cell culture plates on ice. c. Aspirate the culture medium and wash the cells twice with ice-cold PBS, pH 8.0.
-
Biotinylation Reaction: a. Dilute the activated N-Biotinyl-1,4-butanediamine-NHS ester in ice-cold PBS, pH 8.0 to the desired final concentration (e.g., 0.1-1 mg/mL). b. Add the biotinylation solution to the cells, ensuring the entire cell monolayer is covered. c. Incubate on ice for 30 minutes with gentle rocking.
-
Quenching: a. Aspirate the biotinylation solution. b. Wash the cells once with ice-cold PBS, pH 8.0. c. Add ice-cold Quenching Buffer and incubate for 15 minutes on ice to quench any unreacted NHS ester.
-
Cell Lysis: a. Aspirate the Quenching Buffer and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold Lysis Buffer to the cells. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (containing biotinylated cell surface proteins) to a new tube.
Protocol 3: Isolation of Biotinylated Proteins using Streptavidin Agarose
Materials:
-
Cell lysate containing biotinylated proteins (from Protocol 2)
-
Streptavidin-agarose beads
-
Wash Buffer: Lysis buffer or PBS with 0.1% Tween-20
-
Elution Buffer: SDS-PAGE sample buffer (e.g., Laemmli buffer)
Procedure:
-
Binding: a. Add an appropriate volume of streptavidin-agarose bead slurry to the cell lysate. b. Incubate for 1-2 hours at 4°C with end-over-end rotation.
-
Washing: a. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute). b. Aspirate the supernatant. c. Wash the beads three to five times with Wash Buffer.
-
Elution: a. After the final wash, remove all supernatant. b. Add 2X SDS-PAGE sample buffer to the beads. c. Boil the sample at 95-100°C for 5-10 minutes to elute the biotinylated proteins. d. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting or mass spectrometry).
Data Presentation
Quantitative analysis of cell surface protein expression is a key application of biotinylation. The following table provides a hypothetical example of data that could be generated from a quantitative proteomics experiment comparing the cell surface proteome of control versus treated cells.
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Function |
| P00533 | EGFR | 2.5 | 0.001 | Receptor Tyrosine Kinase |
| P02768 | ALB | 0.9 | 0.85 | Serum Albumin (potential contaminant) |
| P04637 | TP53 | 1.1 | 0.72 | Tumor Suppressor (intracellular) |
| Q15303 | SLC2A1 | 1.8 | 0.015 | Glucose Transporter |
| P11362 | ITGB1 | -1.5 | 0.023 | Integrin Subunit |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for cell surface biotinylation using this compound.
Caption: Workflow for cell surface protein biotinylation.
EGFR Signaling Pathway
Cell surface biotinylation is frequently used to study the dynamics of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). For instance, researchers can investigate changes in the surface levels of EGFR upon ligand stimulation or drug treatment.[1][2][3][4][5]
The following diagram illustrates a simplified EGFR signaling cascade that can be investigated using this technique.
Caption: Simplified EGFR signaling pathway.
By biotinylating, isolating, and quantifying cell surface proteins at different time points after EGF stimulation, researchers can monitor the internalization and downregulation of EGFR, providing insights into the regulation of this critical signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single‐molecule analysis of epidermal growth factor binding on the surface of living cells | The EMBO Journal [link.springer.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
Application Notes and Protocols for Affinity Purification of Proteins Using N-Biotinyl-N'-Boc-1,4-butanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity purification is a powerful technique for isolating a specific protein from a complex mixture. The high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin (or avidin) is one of the most robust systems for this purpose. This document provides detailed application notes and protocols for the use of N-Biotinyl-N'-Boc-1,4-butanediamine, a versatile linker for the biotinylation of proteins, enabling their subsequent affinity purification.
This compound features a biotin moiety for streptavidin binding and a Boc-protected primary amine. The 1,4-butanediamine spacer arm reduces steric hindrance between the biotin and the target protein, potentially improving binding to streptavidin. The Boc protecting group allows for controlled, sequential conjugation to a protein of interest. This is particularly useful for labeling carboxyl groups on a protein surface via carbodiimide (B86325) chemistry after deprotection of the amine.
Principle of the Method
The overall workflow involves a three-stage process:
-
Deprotection of the Linker: The tert-butyloxycarbonyl (Boc) protecting group on the this compound is removed under acidic conditions to expose a primary amine.
-
Conjugation to the Target Protein: The deprotected biotin linker, now possessing a reactive primary amine, is covalently coupled to the carboxyl groups (aspartic and glutamic acid residues) on the surface of the target protein using a two-step carbodiimide reaction involving EDC and Sulfo-NHS.
-
Affinity Purification: The biotinylated protein is then used as a "bait" to bind to streptavidin-immobilized resin. After washing away unbound proteins, the target protein or its interacting partners can be eluted.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C19H34N4O4S |
| Molecular Weight | 414.57 g/mol |
| CAS Number | 1001575-89-8 |
| Purity | Typically >95% |
| Storage | -20°C, desiccated |
Table 2: Typical Binding Capacities of Streptavidin Agarose Resins
| Resin Type | Binding Capacity (Biotin) | Binding Capacity (Biotinylated BSA) |
| High Capacity Streptavidin Agarose | >120 nmol/mL of resin[1][2] | 8-10 mg/mL of resin[3] |
| Standard Streptavidin Agarose | ≥15-30 µg/mL of resin[4] | 1-3 mg/mL of resin[3] |
Note: Binding capacity for a specific biotinylated protein will vary depending on the size of the protein, the degree of biotinylation, and steric hindrance.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the amine-reactive biotin linker.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA (e.g., a 1:1 ratio of TFA to DCM) to the solution.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected N-Biotinyl-1,4-butanediamine.
Protocol 2: Biotinylation of Target Protein via EDC/Sulfo-NHS Chemistry
This protocol details the conjugation of the deprotected, amine-containing biotin linker to the carboxyl groups of a target protein.
Materials:
-
Deprotected N-Biotinyl-1,4-butanediamine (from Protocol 1)
-
Target protein
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Protein Preparation: Dissolve the target protein in Activation Buffer to a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution. A final concentration of 2-4 mM EDC and 5-10 mM Sulfo-NHS is recommended.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents: Immediately desalt the activated protein solution using a desalting column equilibrated with Coupling Buffer. This removes excess EDC and Sulfo-NHS.
-
Conjugation with Amine-Biotin Linker:
-
Dissolve the deprotected N-Biotinyl-1,4-butanediamine in Coupling Buffer.
-
Immediately add the amine-biotin linker solution to the desalted, activated protein. A 20- to 50-fold molar excess of the biotin linker over the protein is recommended.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM Tris to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification of Biotinylated Protein: Remove excess, unreacted biotin linker by dialysis against PBS or by using a desalting column.
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is available in commercial kits.
Protocol 3: Affinity Purification of Biotinylated Protein
This protocol describes the capture of the biotinylated protein using streptavidin-agarose resin.
Materials:
-
Biotinylated target protein (from Protocol 2)
-
Streptavidin-agarose resin slurry
-
Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4
-
Elution Buffer (choose one based on downstream application):
-
Harsh Denaturing Elution: 8 M Guanidine-HCl, pH 1.5[4]
-
Competitive Elution: Binding/Wash Buffer containing 2-10 mM free D-biotin
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using low pH elution)
Procedure:
-
Resin Preparation:
-
Gently swirl the streptavidin-agarose resin bottle to obtain a uniform suspension.
-
Transfer an appropriate amount of slurry to a column or microcentrifuge tube.
-
Wash the resin 2-3 times with Binding/Wash Buffer. Centrifuge at low speed (e.g., 1000 x g) for 1-2 minutes between washes and discard the supernatant.
-
-
Binding of Biotinylated Protein:
-
Add the biotinylated protein solution to the washed streptavidin resin.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
-
Washing:
-
Centrifuge the resin and collect the supernatant (this is the unbound fraction).
-
Wash the resin 3-5 times with at least 10 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
For Denaturing Elution: Add 1-2 bed volumes of 8 M Guanidine-HCl, pH 1.5, to the resin. Incubate for 5-10 minutes at room temperature. Collect the eluate. Repeat 2-3 times. Immediately neutralize the pooled eluates with Neutralization Buffer.
-
For Competitive Elution: Add 1-2 bed volumes of Elution Buffer containing free biotin. Incubate for 30-60 minutes at room temperature with gentle mixing. Collect the eluate. Repeat 2-3 times. Note that competitive elution is often less efficient due to the very strong biotin-streptavidin interaction. Heating at 95°C for 5-10 minutes in the presence of excess biotin can improve elution efficiency.
-
Visualizations
Caption: Workflow for protein biotinylation and affinity purification.
Caption: EDC/Sulfo-NHS conjugation chemistry pathway.
References
Application Notes: Protocol for N-Biotinyl-N'-Boc-1,4-butanediamine Conjugation to Antibodies
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein or antibody, is a cornerstone technique in life sciences research.[1] The exceptionally high affinity between biotin (Vitamin B7) and streptavidin (or avidin) forms one of the strongest known non-covalent biological interactions, making it an ideal tool for detection, purification, and immobilization applications.[2] Biotinylated antibodies are widely utilized in various immunoassays, including ELISA, Western Blotting, Immunohistochemistry (IHC), flow cytometry, and affinity purification.[3][4]
This document provides a detailed protocol for the conjugation of N-Biotinyl-N'-Boc-1,4-butanediamine to antibodies. This specific reagent acts as a linker, providing a spacer arm that can reduce steric hindrance and improve the accessibility of the biotin moiety for streptavidin binding.[2] The protocol involves a two-stage process: first, the deprotection of the tert-butoxycarbonyl (Boc) group to expose a primary amine, and second, the conjugation of this amine-terminated biotin linker to the antibody, typically via its carboxyl groups.
Experimental Workflow Overview
The overall process involves preparing the antibody and the linker, performing a two-step chemical reaction, purifying the resulting conjugate, and finally, characterizing the final product.
Figure 1: High-level workflow for antibody biotinylation.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This step is critical for removing the Boc protecting group to expose the primary amine on the butanediamine linker, making it available for conjugation to the antibody.[5]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)[6]
-
Rotary evaporator
-
Nitrogen or Argon gas line
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).[6]
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours.[6] Monitor the reaction by TLC or LC-MS if desired.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected linker, N-Biotinyl-1,4-butanediamine, can be used directly in the next step or purified further if necessary.
Figure 2: Chemical scheme for Boc deprotection of the linker.
Protocol 2: Antibody Preparation and Biotinylation
This protocol uses carbodiimide (B86325) chemistry (EDC/NHS) to activate the antibody's carboxyl groups (on aspartic and glutamic acid residues), which then react with the primary amine of the deprotected biotin linker to form a stable amide bond.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS or MES)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Deprotected N-Biotinyl-1,4-butanediamine (from Protocol 1)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[3]
-
Purification equipment: Dialysis cassettes (10K MWCO) or size-exclusion chromatography (SEC) column[7][]
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Activation Buffer overnight at 4°C to remove any amine-containing buffers (e.g., Tris) and to adjust the pH. Adjust the antibody concentration to 1-5 mg/mL.[3]
-
Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and NHS in anhydrous DMSO or water. Prepare the deprotected biotin linker in Activation Buffer.
-
Antibody Activation: Add a molar excess of NHS to the antibody solution, followed by a molar excess of EDC. See Table 1 for recommended ratios. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Conjugation: Add the deprotected N-Biotinyl-1,4-butanediamine to the activated antibody solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[3] This step deactivates any remaining NHS-esters.
-
Purification: Remove unreacted biotin linker and reaction byproducts by extensive dialysis against PBS (pH 7.4) at 4°C with at least three buffer changes, or by using a suitable size-exclusion chromatography column.[3][]
Quantitative Data and Reaction Conditions
The efficiency of biotinylation depends on the molar ratios of the reagents and the reaction conditions. Optimization may be required for each specific antibody.
Table 1: Recommended Molar Ratios for Biotinylation
| Reagent | Molar Ratio (Reagent:Antibody) | Purpose |
|---|---|---|
| NHS | 20x - 50x | Stabilizes the activated carboxyl group |
| EDC | 20x - 50x | Activates carboxyl groups for amine coupling |
| Biotin Linker | 10x - 100x | Provides the biotin moiety for conjugation[9] |
Note: For initial experiments, it is advisable to test a range of biotin linker concentrations to determine the optimal degree of labeling that preserves antibody function.[9]
Table 2: Summary of Typical Reaction Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve conjugation efficiency. |
| pH (Activation) | 5.5 - 6.5 | Optimal for EDC/NHS activation of carboxyl groups. |
| pH (Conjugation) | 7.2 - 8.0 | Amine coupling is efficient at neutral to slightly basic pH. |
| Temperature | Room Temperature (or 4°C) | Lower temperature for longer incubations can preserve antibody stability. |
| Incubation Time | 2 - 4 hours (or overnight at 4°C) | Longer times can increase the degree of labeling.[4] |
Quantification and Quality Control
After purification, it is essential to determine the degree of biotinylation and confirm that the antibody's functionality is retained.
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to quantify biotin incorporation.[2] HABA binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[2]
-
Functional Assays: The biological activity of the biotinylated antibody should be verified. An ELISA or flow cytometry experiment comparing the biotinylated antibody to the unmodified antibody can confirm that its antigen-binding affinity has not been compromised.[10]
Applications of Biotinylated Antibodies
The strong and specific interaction between biotin and streptavidin allows for significant signal amplification and versatility in experimental design.[11][]
-
Immunoassays: Used as detection reagents in ELISA, Western blotting, and IHC, where a streptavidin-enzyme conjugate (like HRP or AP) is used for signal generation.[1][4]
-
Affinity Purification: Biotinylated antibodies can be used to capture and purify their target antigen from a complex mixture using streptavidin-coated beads or surfaces.[3]
-
Flow Cytometry: Used for cell surface staining, where a fluorophore-conjugated streptavidin is used as the secondary detection reagent, allowing for multiplexing and signal amplification.[4]
-
Cell Separation: Antibodies conjugated to biotin can be used to label specific cells, which are then isolated using streptavidin-coated magnetic beads.[13]
References
- 1. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]
- 2. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. biomedres.us [biomedres.us]
- 9. drmr.com [drmr.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 13. akadeum.com [akadeum.com]
Application Notes: Peptide Biotinylation using N-Biotinyl-N'-Boc-1,4-butanediamine
References
- 1. WO1999032428A2 - Synthesis of diamines - Google Patents [patents.google.com]
- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 3. qyaobio.com [qyaobio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of Boc from N-Biotinyl-N'-Boc-1,4-butanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] This document provides a detailed protocol for the deprotection of the Boc group from N-Biotinyl-N'-Boc-1,4-butanediamine to yield N-Biotinyl-1,4-butanediamine, commonly known as biotin-cadaverine. This biotinylated building block is a valuable reagent in bioconjugation, molecular biology, and drug delivery applications, where the terminal primary amine can be further functionalized.[3]
The most common and effective method for Boc deprotection is the use of strong acids, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM).[2][4] The reaction proceeds through the protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt of the acid used.[2] This protocol will focus on the use of TFA for the efficient and clean removal of the Boc group.
Reaction Mechanism
The deprotection of the Boc group with trifluoroacetic acid follows a well-established three-step mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the elimination of a stable tert-butyl cation and the formation of a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine, which is then protonated by the excess TFA to form the trifluoroacetate (B77799) salt.[2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Ninhydrin (B49086) stain or other suitable visualization agent
Deprotection Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: While stirring at room temperature (20-25 °C), add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA). A common ratio is 1:1 (v/v) TFA:DCM.[4]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture at regular intervals (e.g., 30 minutes). For the TLC, use a suitable mobile phase (e.g., a mixture of DCM and methanol) to separate the starting material from the product. The product, being a free amine, will have a lower Rf value than the Boc-protected starting material. The spots can be visualized using a ninhydrin stain, which will stain the primary amine of the product. The disappearance of the starting material spot indicates the completion of the reaction. The reaction is typically complete within 1-4 hours.[4]
-
Work-up:
-
Method A: Direct Precipitation (for the TFA salt):
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (B28343) or DCM several times.[4]
-
The resulting residue is the N-Biotinyl-1,4-butanediamine trifluoroacetate salt.[3]
-
For further purification, the residue can be triturated with cold diethyl ether to precipitate the product as a solid, which can then be collected by filtration and dried under vacuum.[4]
-
-
Method B: Aqueous Work-up (for the free amine):
-
After completion of the reaction, carefully quench the reaction mixture by slowly adding it to a stirred, ice-cold solution of saturated sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or a suitable organic solvent (e.g., ethyl acetate) multiple times.[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the N-Biotinyl-1,4-butanediamine as the free base.
-
-
Purification
The crude product, whether it is the TFA salt or the free base, can be further purified by column chromatography on silica (B1680970) gel if necessary. The choice of eluent will depend on the form of the product. For the free amine, a gradient of methanol (B129727) in dichloromethane is often effective.
Data Presentation
| Parameter | Starting Material | Product (TFA Salt) | Product (Free Base) |
| Compound Name | This compound | N-Biotinyl-1,4-butanediamine trifluoroacetate | N-Biotinyl-1,4-butanediamine |
| Molecular Formula | C₁₉H₃₄N₄O₄S | C₁₅H₂₉N₄O₂S⁺ · CF₃COO⁻ | C₁₅H₂₈N₄O₂S |
| Molecular Weight | 414.57 g/mol | 428.49 g/mol | 316.47 g/mol |
| Typical Yield | N/A | >90% | >85% |
| Purity (Typical) | >95% | >95% (after precipitation) | >95% (after chromatography) |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid or oil |
| Solubility | Soluble in DCM, MeOH | Soluble in water, MeOH | Soluble in DCM, MeOH |
Mandatory Visualizations
References
Application Notes and Protocols: N-Biotinyl-N'-Boc-1,4-butanediamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Biotinyl-N'-Boc-1,4-butanediamine
This compound is a versatile heterobifunctional linker molecule with significant applications in drug discovery. Its structure comprises three key components:
-
A Biotin (B1667282) Moiety: This allows for strong and specific, non-covalent interaction with avidin (B1170675) and streptavidin proteins (Kd ≈ 10⁻¹⁵ M).[1][2][3] This property is extensively used for purification, immobilization, and detection in various biological assays.
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine that can be selectively deprotected under acidic conditions to reveal a reactive primary amine.
-
A 1,4-Butanediamine Linker: This four-carbon spacer provides flexibility and spatial separation between the biotin and the functional amine, which can be crucial for minimizing steric hindrance in subsequent conjugation reactions.
The unique combination of these functional groups makes this compound an invaluable tool for the synthesis of complex biomolecules, particularly in the burgeoning field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs).
Key Applications in Drug Discovery
The primary application of this compound in drug discovery is as a versatile building block for the synthesis of bespoke chemical probes and therapeutic agents. Its utility can be broadly categorized as follows:
-
PROTAC Synthesis: As a linker component in PROTACs, it connects a target protein-binding ligand (warhead) to an E3 ligase-recruiting ligand. The biotin tag can be used for the purification of the final PROTAC or for in vitro pulldown assays to study ternary complex formation.
-
Affinity-Based Target Identification: The biotin moiety can be used to "fish" for the cellular targets of a bioactive compound. By conjugating a compound of interest to the deprotected amine of the linker, the resulting biotinylated probe can be used in pulldown assays with streptavidin beads to isolate its binding partners from cell lysates.
-
Bioconjugation and Labeling: The reactive amine, after deprotection, can be conjugated to various molecules such as proteins, peptides, or small molecule drugs. The biotin tag then allows for their detection or purification.
Experimental Protocols
Herein, we provide detailed protocols for the key experimental steps involving this compound.
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield N-Biotinyl-1,4-butanediamine with a free primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in DCM (approximately 10 mL per gram of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 equivalents) or an equal volume of 4M HCl in 1,4-dioxane to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. (Caution: CO₂ evolution).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product, N-Biotinyl-1,4-butanediamine.
Quantitative Data:
| Parameter | Value/Range | Citation |
| Reaction Time | 1-3 hours | |
| Typical Yield | >95% | [4] |
| Deprotection Agents | TFA in DCM, HCl in dioxane | [5] |
Amide Coupling of Deprotected Linker to a Carboxylic Acid-Containing Molecule (e.g., a PROTAC Warhead)
This protocol describes the conjugation of the free amine of N-Biotinyl-1,4-butanediamine to a molecule containing a carboxylic acid using EDC/NHS chemistry.
Materials:
-
N-Biotinyl-1,4-butanediamine (from Protocol 3.1)
-
Carboxylic acid-containing molecule (e.g., a PROTAC warhead)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent), EDC-HCl (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve N-Biotinyl-1,4-butanediamine (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the deprotected linker to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value/Range | Citation |
| Reaction Time | 12-24 hours | |
| Typical Yield | 60-90% | [6][7] |
| Coupling Agents | EDC/NHS, HATU, PyBOP |
Biotin-Avidin Affinity Purification/Pulldown Assay
This protocol outlines a general procedure for using the biotinylated molecule for affinity purification or pulldown experiments.
Materials:
-
Biotinylated molecule of interest (e.g., a PROTAC or a chemical probe)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate containing the target protein(s)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., sample buffer for SDS-PAGE, or a high concentration of free biotin)
-
Incubation tubes
-
Magnetic rack or centrifuge
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads in wash buffer. Place the tube on a magnetic rack and remove the supernatant. Repeat this washing step twice.
-
Binding of Biotinylated Molecule: Add the biotinylated molecule to the washed beads and incubate with gentle rotation for 1 hour at room temperature to allow for binding.
-
Washing: Pellet the beads using the magnetic rack or centrifugation and discard the supernatant. Wash the beads three times with wash buffer to remove any unbound biotinylated molecule.
-
Pulldown: Add the cell lysate to the beads and incubate with gentle rotation for 2-4 hours at 4 °C to allow the target protein to bind to the immobilized biotinylated molecule.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (at least three times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Add elution buffer to the beads. For analysis by Western blot, add SDS-PAGE sample buffer and heat at 95 °C for 5 minutes. For recovery of the native protein complex, a competitive elution with a high concentration of free biotin can be performed.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein of interest.
Quantitative Data:
| Parameter | Value/Range | Citation |
| Biotin-Avidin Kd | 10⁻¹⁵ M | [1][2][3] |
| Binding Time | 1-2 hours | |
| Elution Method | Denaturing (SDS-PAGE buffer), Competitive (free biotin) |
Application in PROTAC Development: A Case Study
This compound is an ideal linker for synthesizing a library of PROTACs with varying linker lengths to optimize degradation efficiency. The butanediamine core provides a starting point, and the linker can be extended by incorporating polyethylene (B3416737) glycol (PEG) or alkyl chains.
Illustrative Data on Linker Length and PROTAC Efficacy:
The optimal linker length is target-dependent and must be determined empirically. The following table provides illustrative data from published studies on the impact of linker length on the degradation of different target proteins.
| Target Protein | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Citation |
| ERα | 12 | >1000 | ~50 | [8][9] |
| ERα | 16 | ~100 | >80 | [8][9] |
| ERα | 21 | >1000 | ~60 | [8][9] |
| PI3K (p110γ) | Not specified (alkyl chain) | 42.23 | 88.6 | [10] |
| mTOR | Not specified (alkyl chain) | 45.4 | 74.9 | [10] |
DC₅₀: concentration for 50% maximal degradation; Dₘₐₓ: maximum degradation.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Synthesis and Application of a Biotinylated PROTAC
Caption: Synthesis and application workflow for a biotinylated PROTAC.
Logical Relationship: Linker Length and PROTAC Efficacy
Caption: Logical relationship between linker length and PROTAC efficacy.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. gosset.ai [gosset.ai]
- 3. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Biotinyl-N'-Boc-1,4-butanediamine Labeling
Welcome to the technical support center for N-Biotinyl-N'-Boc-1,4-butanediamine labeling. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling efficiency and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for labeling?
A1: this compound is a linker molecule containing a biotin (B1667282) group for detection or purification and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3] To use it for labeling, the Boc group must first be removed through an acid-catalyzed deprotection step to reveal a reactive primary amine. This amine can then be covalently coupled to a target molecule, typically to a carboxyl group on a protein, using a coupling chemistry like EDC/NHS.
Q2: Why is a deprotection step necessary before labeling?
A2: The Boc group is a protecting group that makes the primary amine unreactive. This prevents unwanted side reactions during synthesis or storage. It is essential to remove this group to expose the primary amine, which will then act as the nucleophile to form a stable amide bond with an activated carboxyl group on your target molecule.[4][5]
Q3: What are the optimal pH conditions for the labeling reaction?
A3: A two-step pH process is critical for high efficiency when using EDC/NHS chemistry.[6][7]
-
Activation Step: The activation of carboxyl groups on your target molecule with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0 .[6][7]
-
Coupling Step: The subsequent reaction of the activated carboxyl group with the deprotected primary amine of the biotin linker is optimal at a pH of 7.2 to 8.5 .[6][8] This higher pH ensures the primary amine is deprotonated and thus sufficiently nucleophilic.
Q4: Which buffers should I use for the labeling reaction?
A4: The choice of buffer is critical to avoid interfering with the coupling reaction.
-
Activation Buffer (pH 4.5-6.0): Use a buffer free of carboxylates and amines. MES (2-(N-morpholino)ethanesulfonic acid) is an excellent choice.[6][7]
-
Coupling Buffer (pH 7.2-8.5): Use a buffer free of primary amines. PBS (Phosphate-Buffered Saline) or HEPES are commonly used and recommended.[6][8]
-
Buffers to Avoid: Never use buffers containing primary amines, such as Tris or glycine , as they will compete with the biotin linker for reaction with the activated sites on your target molecule, drastically reducing labeling efficiency.[8][9]
Q5: How can I confirm that my protein has been successfully biotinylated?
A5: The extent of biotinylation can be determined using several methods. The most common is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay .[10][11] This colorimetric method relies on the displacement of HABA from avidin (B1170675) by the biotin on your labeled protein, causing a measurable decrease in absorbance at 500 nm.[11] This allows for the calculation of the molar ratio of biotin to protein.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the amine-reactive linker, N-Biotinyl-1,4-butanediamine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round bottom flask
-
Stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round bottom flask.
-
Add a solution of 20-50% TFA in DCM to the flask. A common starting condition is a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC if desired.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
To precipitate the deprotected product (as a TFA salt), add a 10-fold volume of cold diethyl ether to the residue.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove residual TFA and byproducts.
-
Dry the final product, N-Biotinyl-1,4-butanediamine TFA salt, under high vacuum. Store desiccated at -20°C.
Protocol 2: Two-Step EDC/NHS Labeling of a Protein
This protocol details the covalent coupling of the deprotected N-Biotinyl-1,4-butanediamine to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid).
Materials:
-
Deprotected N-Biotinyl-1,4-butanediamine TFA salt (from Protocol 1)
-
Protein to be labeled in a suitable buffer (e.g., MES)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification column (e.g., desalting or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure your protein sample is in the Activation Buffer. If not, perform a buffer exchange. The protein concentration should ideally be 1-10 mg/mL.
-
Prepare Reagents: Immediately before use, prepare solutions of EDC, NHS, and the deprotected biotin linker. EDC and NHS are moisture-sensitive and should be dissolved in anhydrous DMSO or the Activation Buffer right before addition.[7][8]
-
Activation Step (pH 4.5-6.0):
-
Add a 5 to 10-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups on the protein, forming a semi-stable NHS ester.
-
-
Optional: Remove Excess EDC/NHS: To prevent unwanted side reactions with the biotin linker, excess activation reagents can be removed using a desalting column equilibrated with Coupling Buffer.
-
Coupling Step (pH 7.2-8.0):
-
If you did not perform step 4, adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.
-
Add a 20 to 50-fold molar excess of the deprotected N-Biotinyl-1,4-butanediamine to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to stop the reaction by hydrolyzing any remaining NHS esters and reacting with any unreacted biotin linker.
-
Purification: Remove excess, unreacted biotin linker and reaction byproducts by passing the solution over a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Quantification: Determine the degree of biotin labeling using a HABA assay or another suitable method.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the labeling process.
Issue 1: Low or No Biotin Labeling Detected
| Possible Cause | Recommended Solution |
| Incomplete Boc Deprotection | Verify complete deprotection of the linker using mass spectrometry before proceeding with the coupling reaction. Ensure sufficient reaction time and TFA concentration during the deprotection step. |
| Inactive EDC/NHS Reagents | EDC and NHS are moisture-sensitive.[7][8] Always use freshly prepared solutions. Store stock powders desiccated at -20°C and allow the vial to warm to room temperature before opening to prevent condensation. |
| Incorrect Reaction pH | The two-step pH protocol is crucial. Use a pH meter to verify the pH of your Activation Buffer (4.5-6.0) and Coupling Buffer (7.2-8.5).[6][7] |
| Interfering Buffer Components | Ensure no primary amines (Tris, glycine) or carboxylates are present in your reaction buffers.[8][9] Perform buffer exchange if necessary. |
| Insufficient Molar Ratio of Reagents | Start with a 20-50 fold molar excess of the biotin linker over the protein. You may need to optimize this ratio for your specific protein. A 5-10 fold excess of EDC/NHS over protein carboxyls is a good starting point.[6][7] |
| Insufficient Available Carboxyl Groups | The target protein may have few accessible carboxyl groups (Asp, Glu). Confirm the protein sequence and consider alternative labeling strategies targeting other functional groups if necessary. |
Issue 2: High Background Signal in Downstream Applications
| Possible Cause | Recommended Solution |
| Excess Unreacted Biotin Linker | The purification step after labeling is critical. Ensure thorough removal of all non-conjugated biotin using size-exclusion chromatography or extensive dialysis. Incomplete removal is a common cause of high background.[12] |
| Protein Precipitation/Aggregation | Biotinylation can sometimes alter protein solubility, causing aggregation where the linker is non-specifically trapped. Centrifuge the sample after labeling and before purification to pellet any aggregates. Run the purified protein on an SDS-PAGE gel to check for aggregation. |
| Non-specific Binding | In downstream applications (e.g., pull-downs, western blots), ensure adequate blocking steps are included (e.g., using Bovine Serum Albumin - BSA) to prevent non-specific binding of the biotinylated protein to surfaces. |
Issue 3: Protein Precipitation During Reaction
| Possible Cause | Recommended Solution |
| High Reagent Concentration | High concentrations of EDC or the organic solvent (if used to dissolve the linker) can cause some proteins to precipitate.[7] Try reducing the molar excess of reagents or adding the linker solution more slowly while vortexing. |
| Suboptimal Buffer Conditions | The protein may be less stable at the pH used for activation or coupling. Ensure the protein is known to be stable in the selected buffers. Consider adding stabilizing agents if compatible with the reaction. |
| Over-modification of Protein | Labeling too many sites on a protein can alter its structure and lead to precipitation. Reduce the molar ratio of the biotin linker to the protein and shorten the reaction time. |
Visualized Workflows and Logic
Caption: General experimental workflow for biotinylating a protein.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. precisepeg.com [precisepeg.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Biotinylation of protein in tris buffer - Protein and Proteomics [protocol-online.org]
- 10. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 11. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation After Biotinylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during and after biotinylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after biotinylation?
Protein aggregation after biotinylation can be triggered by several factors:
-
Over-biotinylation: Excessive modification of surface-exposed amino acid residues, particularly lysines, can alter the protein's net charge and pI, leading to insolubility and aggregation.[1][2] This can also disrupt the protein's natural folding and expose hydrophobic patches that promote self-association.[3][4]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the reaction and storage buffers are critical.[5][6] If the buffer pH is close to the protein's isoelectric point (pI), its net charge will be zero, reducing repulsion between molecules and increasing the likelihood of aggregation.[6][7]
-
Choice of Biotinylation Reagent: Some biotinylation reagents are more hydrophobic than others. Introducing a hydrophobic molecule like biotin (B1667282) can increase the overall hydrophobicity of the protein, leading to aggregation.[3] The length of the spacer arm on the biotin reagent can also influence solubility.[8]
-
High Protein Concentration: Concentrated protein solutions can increase the frequency of intermolecular interactions, which can lead to the formation of aggregates.[6][9]
-
Temperature: Elevated temperatures can destabilize proteins and promote unfolding, exposing hydrophobic cores that can lead to aggregation.[4][6]
-
Presence of Reducing Agents: For proteins with disulfide bonds, the presence of reducing agents can lead to unfolding and subsequent aggregation. Conversely, for proteins with free cysteines, the absence of reducing agents can lead to the formation of non-native disulfide bonds and aggregation.[6][10]
Q2: How can I control the degree of biotinylation to prevent aggregation?
Controlling the extent of biotinylation is crucial. Here are some strategies:
-
Optimize the Molar Ratio of Biotin to Protein: Start with a lower molar excess of the biotinylation reagent and perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.
-
Control Reaction Time and Temperature: Shorter incubation times and lower temperatures (e.g., 4°C) can help limit the extent of the reaction.
-
Use a Quantifiable Biotinylation Kit: Some commercially available kits include features that allow for the quantification of biotin incorporation, enabling better control and reproducibility.[1]
-
Alternative Labeling Chemistries: If your protein is susceptible to aggregation with amine-reactive biotinylation, consider other chemistries. For example, if your protein is glycosylated, you can target the carbohydrate moieties.[2][11] If it has accessible cysteine residues, you can use a maleimide-based biotinylation reagent.[2]
Q3: What are the ideal buffer conditions to minimize aggregation during and after biotinylation?
Optimizing your buffer is a key step in preventing aggregation.
-
pH: Maintain the buffer pH at least 1-2 units away from the protein's isoelectric point (pI).[6][7] For most proteins, a pH between 7.2 and 8.0 is a good starting point for amine-reactive biotinylation.[12]
-
Ionic Strength: The effect of salt concentration is protein-dependent. For some proteins, increasing the salt concentration (e.g., 150-500 mM NaCl) can help to solubilize the protein and prevent aggregation.[5][10] For others, lower salt concentrations may be better.[3] It is often necessary to empirically determine the optimal salt concentration.
-
Additives: The inclusion of certain excipients can help to stabilize the protein and prevent aggregation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible Precipitate After Biotinylation Reaction | Over-biotinylation | Decrease the molar ratio of biotin reagent to protein. Reduce the reaction time or temperature. |
| Suboptimal buffer pH | Ensure the reaction buffer pH is at least 1-2 units away from the protein's pI.[6][7] | |
| High protein concentration | Perform the reaction at a lower protein concentration. | |
| Loss of Protein During Removal of Excess Biotin | Aggregated protein being removed with the excess biotin | Optimize the biotinylation reaction to prevent aggregation (see above). Consider using a gentler method for removing excess biotin, such as dialysis or a desalting column with a stabilizing buffer.[13] |
| Protein precipitation during buffer exchange | Ensure the final storage buffer is optimized for pH, ionic strength, and contains stabilizing additives if necessary. | |
| Biotinylated Protein Aggregates Over Time in Storage | Suboptimal storage buffer | Re-evaluate the storage buffer. Consider adding cryoprotectants like glycerol (B35011) (10-50%) for frozen storage.[6][9] Store at -80°C in small aliquots to avoid freeze-thaw cycles.[6] |
| Instability of the biotin-protein bond | While less common for aggregation, ensure you are using a stable biotinylation linkage for your application.[14][15] |
Experimental Protocols
Protocol 1: Optimization of Biotin-to-Protein Molar Ratio
This protocol provides a general framework for determining the optimal molar ratio of an NHS-ester biotinylation reagent to your protein of interest.
-
Protein Preparation: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4). The buffer should not contain primary amines like Tris, as these will compete with the protein for reaction with the NHS-ester.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in a dry, water-miscible organic solvent such as DMSO or DMF.
-
Reaction Setup: Set up a series of reactions with varying molar ratios of biotin reagent to protein. A good starting range is 5:1, 10:1, 20:1, and 40:1.
-
For each reaction, add the calculated volume of the biotin reagent stock solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.
-
Removal of Excess Biotin: Remove unreacted biotin using a desalting column, dialysis, or spin filtration.[13][16] Equilibrate the column or use a dialysis buffer that is optimal for your protein's stability.
-
Analysis:
-
Visually inspect each sample for any signs of precipitation.
-
Measure the protein concentration of each sample (e.g., using a BCA assay).
-
Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Assess the biological activity of the biotinylated protein to ensure it has not been compromised.
-
-
Selection of Optimal Ratio: Choose the highest molar ratio that results in sufficient biotinylation for your downstream application without causing significant aggregation or loss of activity.
Protocol 2: Buffer Screening for Protein Stability
This protocol helps identify a buffer system that minimizes protein aggregation.
-
Prepare a Panel of Buffers: Prepare a set of buffers with varying pH and salt concentrations. For example:
-
Buffer A: 20 mM Sodium Phosphate, 150 mM NaCl, pH 6.5
-
Buffer B: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Buffer C: 20 mM HEPES, 150 mM NaCl, pH 7.5
-
Buffer D: 20 mM Tris, 150 mM NaCl, pH 8.0
-
Buffer E: 20 mM Sodium Phosphate, 500 mM NaCl, pH 7.5
-
-
Buffer Exchange: Exchange your protein into each of the test buffers using a method like dialysis or a desalting column.
-
Incubation and Stress:
-
Incubate aliquots of the protein in each buffer at different temperatures (e.g., 4°C, room temperature, 37°C) for a set period.
-
For accelerated stability studies, you can include a freeze-thaw cycle.
-
-
Analysis of Aggregation:
-
Visual Inspection: Check for any visible turbidity or precipitation.
-
Spectrophotometry: Measure the absorbance at 340 nm or 600 nm to quantify turbidity.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in the solution and detect the presence of aggregates.
-
Size Exclusion Chromatography (SEC): SEC can separate monomers from aggregates, allowing for quantification of the aggregated fraction.
-
-
Select Optimal Buffer: Choose the buffer that shows the least amount of aggregation under the tested conditions. This buffer can then be used for the biotinylation reaction and subsequent storage. You can further optimize this buffer by testing various additives.
Data Presentation
Table 1: Common Buffer Additives to Prevent Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action | Notes |
| Glycerol | 10-50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[6][9] | Useful for long-term storage at low temperatures. |
| Arginine/Glutamate | 50-500 mM | Suppresses aggregation by binding to hydrophobic and charged regions on the protein surface.[6] | Often used as a combination of L-Arginine and L-Glutamate. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent hydrophobic interactions that lead to aggregation.[6][17] | Use with caution as they can sometimes interfere with downstream applications. |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevents the formation of non-native intermolecular disulfide bonds.[6][10] | Only use for proteins that do not have essential structural disulfide bonds. |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Stabilize proteins by preferential exclusion, favoring the folded state. | Can be used as cryoprotectants. |
Visualizations
Caption: Troubleshooting workflow for protein biotinylation.
Caption: Pathway of protein aggregation during biotinylation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Protein aggregation - Wikipedia [en.wikipedia.org]
- 5. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. Biotinylation - Wikipedia [en.wikipedia.org]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. biozentrum.unibas.ch [biozentrum.unibas.ch]
N-Biotinyl-N'-Boc-1,4-butanediamine stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of N-Biotinyl-N'-Boc-1,4-butanediamine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1][2] Many suppliers ship the product on blue ice to maintain a low temperature during transit, underscoring its temperature sensitivity.
Q2: How should I handle the compound upon receipt?
A2: Upon receipt, immediately store the vial at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which could affect the compound's stability.
Q3: What is the shelf life of this compound?
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store it in a light-protected vial, especially if it will be stored for extended periods.
Q5: In which solvents is this compound soluble and stable?
A5: While specific solubility data is limited, similar biotinylated compounds and Boc-protected amines are often soluble in organic solvents like DMSO and DMF. The stability of the compound in solution will depend on the solvent and storage conditions. For short-term storage of solutions, -20°C is recommended. Avoid repeated freeze-thaw cycles.
Stability Profile
The stability of this compound is influenced by the individual stabilities of the biotin (B1667282) moiety and the Boc-protecting group.
| Component | Stable Conditions | Unstable Conditions |
| Biotin | Moderately acidic to neutral aqueous solutions (pH 4-7) | Strong acids, alkaline solutions (pH > 9), strong oxidizing agents |
| Boc-group | Basic and nucleophilic conditions | Strong acids (e.g., TFA, HCl) |
Troubleshooting Guide
Issue 1: Loss of biotin activity in my assay.
-
Question: I am seeing a decrease in the signal from my biotin-streptavidin interaction after using this compound. What could be the cause?
-
Answer: This could be due to the degradation of the biotin moiety.
-
pH: Was the reaction or storage buffer at a pH greater than 9? Biotin is less stable in alkaline conditions.
-
Oxidizing Agents: Were there any strong oxidizing agents present in your reaction mixture? These can degrade the biotin structure.
-
Storage: Was the compound or its solution stored improperly (e.g., at room temperature for an extended period)?
-
Issue 2: Unexpected side reactions or cleavage of the Boc group.
-
Question: My reaction is yielding unexpected byproducts, and I suspect the Boc group is being cleaved prematurely. Why might this be happening?
-
Answer: The Boc group is sensitive to acidic conditions.
-
Acidic Buffers: Are you using a buffer with a low pH? Exposure to strong acids, even for a short period, can lead to the removal of the Boc group, exposing the primary amine and potentially leading to unwanted side reactions.
-
Reagent Contamination: Have you checked your other reagents for acidic contaminants?
-
Issue 3: The compound appears to have degraded upon storage.
-
Question: I have stored the compound at -20°C, but it doesn't seem to be performing as expected. What could have gone wrong?
-
Answer:
-
Moisture: Did you allow the vial to warm to room temperature before opening it each time? Condensation can introduce moisture, which may affect the compound's stability over time.
-
Freeze-Thaw Cycles: Have you subjected the compound or its solutions to multiple freeze-thaw cycles? It is best to aliquot the compound into smaller, single-use vials to avoid this.
-
Experimental Workflow & Troubleshooting Diagrams
Below are diagrams illustrating a typical experimental workflow for using this compound in a bioconjugation reaction and a troubleshooting decision tree.
References
Technical Support Center: Enhancing the Solubility of Biotinylated Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of biotinylated peptides.
Troubleshooting Guide
Low or no solubility of a biotinylated peptide can be a significant hurdle in various experimental workflows. This guide provides a systematic approach to identifying the cause of the issue and finding a suitable solution.
Problem: My biotinylated peptide is not dissolving in aqueous buffers.
Possible Causes and Solutions:
-
Hydrophobic Nature of the Peptide: The amino acid sequence of the peptide itself is a primary determinant of its solubility. A high content of hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan) can lead to poor solubility in aqueous solutions.[1]
-
Solution: Employ organic co-solvents. Start by dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN), and then slowly add the aqueous buffer to the desired concentration.[1][2] Be mindful that the final concentration of the organic solvent should be compatible with your downstream application (e.g., typically ≤1% DMSO for cell-based assays).[1]
-
-
Peptide Aggregation: Biotinylation can sometimes promote peptide aggregation, leading to insolubility.[3] Aggregation can be caused by intermolecular hydrogen bonding or hydrophobic interactions.
-
Solution 1: Use of Chaotropic Agents: Agents like 6 M guanidinium (B1211019) hydrochloride or 8 M urea (B33335) can disrupt hydrogen bonds and solubilize aggregated peptides. However, these are denaturing agents and may not be suitable for all experiments.
-
Solution 2: Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[1][2]
-
Solution 3: Temperature Adjustment: Gentle warming of the solution may improve the solubility of some peptides, but care must be taken to avoid degradation.[1][4]
-
-
Incorrect pH of the Buffer: The net charge of a peptide is pH-dependent and significantly influences its solubility. Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero.
Workflow for Troubleshooting Poor Solubility
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for a new biotinylated peptide?
A1: The best initial solvent depends on the peptide's properties. A good starting point is sterile, deionized water. If the peptide is predicted to be hydrophobic or has a high percentage of nonpolar amino acids, it is advisable to start with a small amount of a strong organic solvent like DMSO.[2][4]
Q2: How can I determine if my biotinylated peptide is acidic or basic?
A2: You can estimate the net charge of your peptide at a given pH by considering the pKa values of the ionizable groups of the amino acids.
-
Acidic residues (Aspartic acid - D, Glutamic acid - E, and the C-terminal carboxyl group) are negatively charged at neutral pH.
-
Basic residues (Lysine - K, Arginine - R, and the N-terminal amino group) are positively charged at neutral pH. Histidine (H) is also considered basic. A peptide with more acidic residues than basic ones is considered acidic, and vice-versa.
Q3: Can the biotinylation process itself affect peptide solubility?
A3: Yes. Biotin is a relatively hydrophobic molecule, and its addition to a peptide can decrease overall solubility, especially for peptides that are already sparingly soluble in aqueous solutions. Furthermore, biotinylation can sometimes induce aggregation.[3]
Q4: How can I improve the solubility of my biotinylated peptide during synthesis?
A4: Incorporating a hydrophilic linker, such as a polyethylene (B3416737) glycol (PEG) spacer, between the biotin molecule and the peptide can significantly improve the water solubility of the final conjugate.[5][6][7] PEG linkers also help to reduce steric hindrance, which can be beneficial for the binding of biotin to avidin (B1170675) or streptavidin.[5]
Q5: Are there any additives I can use to improve the solubility of my biotinylated peptide?
A5: Yes, several additives can be used, although their compatibility with your specific application must be considered.
-
Chaotropic agents: 6 M Guanidinium-HCl or 8 M Urea can be effective but are denaturing.
-
Organic solvents: Small amounts of DMSO, DMF, or acetonitrile can be used as co-solvents.[1]
-
Surfactants: Low concentrations of non-ionic surfactants may also aid in solubilization.
Q6: What is the recommended storage condition for biotinylated peptides once they are dissolved?
A6: It is generally recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[8][9] The stability of peptides in solution is limited.[8]
Quantitative Data Summary
While exact solubility values are highly dependent on the specific peptide sequence, the following tables provide a general overview of the effects of different solvents and linkers on the solubility of biotinylated peptides.
Table 1: Effect of Solvents on Biotinylated Peptide Solubility
| Solvent/Additive | Primary Use Case | Considerations |
| Water/Aqueous Buffers | Hydrophilic and charged peptides | Solubility is highly pH-dependent.[1] |
| DMSO | Hydrophobic peptides | Can be difficult to remove; may be incompatible with some assays at high concentrations.[2] |
| DMF | Hydrophobic peptides | Good alternative to DMSO. |
| Acetonitrile | Hydrophobic peptides | Often used in HPLC; can be a good co-solvent. |
| Urea (6-8 M) | Aggregated peptides | Denaturing; may interfere with biological assays. |
| Guanidinium-HCl (6 M) | Aggregated peptides | Strongly denaturing. |
Table 2: Impact of PEG Linkers on Biotinylated Peptide Properties
| PEG Linker Length | Effect on Solubility | Effect on Steric Hindrance |
| Short (n=2-4) | Moderate increase | Moderate reduction |
| Medium (n=8-12) | Significant increase | Significant reduction |
| Long (n>24) | High increase | High reduction |
Experimental Protocols
Protocol 1: General Solubilization of a Lyophilized Biotinylated Peptide
-
Preparation: Allow the vial of lyophilized biotinylated peptide to warm to room temperature before opening to prevent condensation of moisture.[2][8]
-
Initial Solvent Addition: Based on the peptide's properties (hydrophilic/hydrophobic), add the appropriate initial solvent.
-
For hydrophilic peptides: Add sterile, deionized water or a suitable aqueous buffer to the desired concentration.
-
For hydrophobic peptides: Add a minimal amount of a pre-determined organic solvent (e.g., DMSO) to the vial to wet the peptide.
-
-
Vortexing: Gently vortex the vial to mix.
-
Sonication (if necessary): If the peptide does not fully dissolve, sonicate the vial in a water bath for short bursts (e.g., 10-20 seconds) to aid dissolution.[1][2] Avoid overheating.
-
Aqueous Buffer Addition (for hydrophobic peptides): Slowly add the desired aqueous buffer to the peptide-organic solvent mixture in a dropwise manner while gently vortexing.[10]
-
Final Concentration Adjustment: Continue adding the aqueous buffer until the final desired concentration is reached.
-
Centrifugation: Before use, centrifuge the solution to pellet any undissolved material.[1] Use the supernatant for your experiment.
Protocol 2: Solubilization of a Highly Aggregated Biotinylated Peptide
-
Preparation: Allow the vial of lyophilized biotinylated peptide to warm to room temperature.
-
Reconstitution in Chaotropic Agent: Reconstitute the peptide in a buffer containing a chaotropic agent, such as 6 M guanidinium-HCl or 8 M urea.
-
Incubation: Gently agitate the solution at room temperature for 1-2 hours or until the peptide is fully dissolved.
-
Removal of Chaotropic Agent (optional): If the chaotropic agent is incompatible with your downstream application, it may need to be removed. This can be achieved through methods like dialysis or buffer exchange chromatography. Be aware that the peptide may precipitate upon removal of the chaotropic agent.
-
Alternative for Direct Use: If possible, dilute the solubilized peptide in the chaotropic agent directly into your experimental system, ensuring the final concentration of the chaotropic agent is low enough not to interfere with the assay.
Visualizations
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 5. Diverse Aggregation Kinetics Predicted by a Coarse-Grained Peptide Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Optimizing buffer conditions for N-Biotinyl-N'-Boc-1,4-butanediamine labeling
Welcome to the technical support center for optimizing your biotinylation experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve efficient and reproducible labeling.
Frequently Asked Questions (FAQs)
Q1: What is N-Biotinyl-N'-Boc-1,4-butanediamine and how is it used for labeling?
This compound is a biotinylation reagent that contains a biotin (B1667282) group at one end and a primary amine protected by a tert-butoxycarbonyl (Boc) group at the other, connected by a 4-carbon spacer.[1][2][3] Unlike reagents that directly label proteins (like NHS-biotin), this molecule is a building block. The Boc group is a protecting group that prevents the amine from reacting until it is intentionally removed.[4][5][6]
Labeling with this reagent is a two-step process:
-
Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the primary amine.[4][5]
-
Conjugation: The newly exposed amine on the biotin-spacer can then be coupled to a target molecule. For example, it can be attached to a carboxylic acid group on a protein using carbodiimide (B86325) chemistry (e.g., EDC).
Caption: Logical workflow for using a Boc-protected biotin reagent.
Q2: What is the difference between this reagent and an NHS-ester of biotin?
An N-hydroxysuccinimide (NHS) ester of biotin is an "amine-reactive" reagent. It directly and spontaneously reacts with available primary amines (like the side chain of lysine (B10760008) residues) on a protein or other target molecule in a single step.[7] this compound does not react directly; it must first be activated by removing the Boc protecting group, as described above.
Troubleshooting Guide: Optimizing Amine-Reactive Biotinylation
While the title reagent requires a specific workflow, most researchers looking to biotinylate proteins use direct amine-reactive chemistry (e.g., NHS-esters). The following troubleshooting guide focuses on optimizing the buffer conditions for this common and critical application.
Q3: What is the optimal reaction pH for labeling primary amines with an NHS-ester?
The optimal pH for reacting an NHS ester with a primary amine is typically between pH 7.2 and 8.5 .[8]
-
Mechanism: The reaction targets unprotonated primary amines, primarily the epsilon-amino group of lysine residues, which has a pKa of about 10.5.[9]
-
pH < 7: At acidic pH, the amine groups are protonated (-NH3+), making them poor nucleophiles and significantly reducing labeling efficiency.
-
pH > 8.5: While a higher pH increases the number of reactive, deprotonated amines, it also dramatically increases the rate of hydrolysis of the NHS ester itself, where water outcompetes the amine for reaction with the label. This can reduce the amount of active reagent available to label your target.[7][8]
For proteins that are difficult to label, you may benefit from raising the buffer pH towards 8.0 or 8.5, but this requires careful optimization.[8]
| pH Range | Effect on Amine Group (-NH2) | Effect on NHS-Ester Reagent | Labeling Efficiency |
| < 7.0 | Mostly protonated (-NH3+), not reactive. | Stable | Very Low |
| 7.2 - 8.5 | Good balance of reactive amines. | Moderate hydrolysis. | Optimal Range |
| > 8.5 | Mostly deprotonated, highly reactive. | Rapid hydrolysis, short half-life. | Can decrease due to reagent instability. |
| Caption: Summary of pH effects on amine-reactive biotinylation. |
Q4: Which buffers should I use or avoid for the biotinylation reaction?
Choosing the correct buffer is critical for success. Avoid any buffer that contains primary amines, as they will compete with your target molecule for the labeling reagent.[8][9]
| Buffer Type | Recommendation | Rationale |
| Tris (e.g., TBS) | AVOID | Contains primary amines that compete with the target protein.[8][9] |
| Glycine | AVOID | Contains a primary amine; often used to quench labeling reactions. |
| PBS (Phosphate-Buffered Saline) | RECOMMENDED | Amine-free and maintains physiological pH. A common starting point.[8] |
| HEPES | RECOMMENDED | A good amine-free buffering agent in the optimal pH 7-8 range.[8] |
| Bicarbonate / Carbonate | RECOMMENDED | Useful for reactions at higher pH (e.g., 8.3).[7][8] |
| Borate | RECOMMENDED | Effective buffer, especially for maintaining pH around 8.5.[9] |
| Caption: Recommended and non-recommended buffers for labeling. |
Q5: My labeling efficiency is low. What are the most common causes and how can I fix them?
Low or inconsistent labeling is a frequent issue.[10] Use the following guide to troubleshoot the problem.
Caption: Troubleshooting flowchart for low biotinylation efficiency.
Q6: Why is my protein precipitating after the labeling reaction?
Protein precipitation is often caused by over-labeling or a shift in the protein's properties.[11]
-
Over-Biotinylation: Attaching too many biotin molecules can reduce protein solubility.[11] Try decreasing the molar coupling ratio of biotin reagent to protein.
-
Isoelectric Point (pI) Shift: Labeling replaces positively charged primary amines with a neutral biotin group. This alters the protein's surface charge and lowers its isoelectric point (pI).[12] If the reaction buffer pH is close to the new pI of the biotinylated protein, it can cause aggregation and precipitation.[12] To solve this, try adjusting the final pH of the solution to be at least 2 units away from the suspected new pI.[12]
Experimental Protocols
General Protocol for Protein Biotinylation using an Amine-Reactive NHS-Ester
This protocol provides a general starting point for labeling a protein with an amine-reactive biotin NHS-ester. Optimization is recommended for each specific protein.
Caption: Standard workflow for protein biotinylation experiments.
Methodology:
-
Protein Preparation:
-
Dissolve or buffer-exchange your protein into an amine-free buffer such as PBS (10 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5). Ensure the buffer does not contain preservatives with primary amines like sodium azide.
-
Adjust the protein concentration. A concentration between 0.5-1.0 mg/mL is often a good starting point, as lower concentrations can reduce labeling efficiency.
-
-
Biotin Reagent Preparation:
-
Biotin NHS-esters are moisture-sensitive.[8] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mg/mL) in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8] Do not store aqueous solutions of the reagent.[8]
-
-
Labeling Reaction:
-
Calculate the volume of the biotin stock solution needed to achieve the desired molar coupling ratio (moles of biotin reagent per mole of protein). Start with a range of ratios, such as 10:1 to 40:1.
-
Add the calculated amount of biotin solution to the protein solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature (18-25°C), protected from light.
-
-
Purification:
-
Remove unreacted and hydrolyzed biotin reagent from the labeled protein. This is crucial to prevent interference in downstream applications.
-
Common methods include gel filtration (e.g., Sephadex G-25 columns) or extensive dialysis against a suitable buffer like PBS.[9]
-
-
Analysis and Storage:
References
- 1. This compound - Immunomart [immunomart.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting streptavidin-biotin interactions in assays
Welcome to the technical support center for streptavidin-biotin-based assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the streptavidin-biotin interaction and why is it so strong?
The streptavidin-biotin interaction is one of the strongest known non-covalent biological bonds, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] Streptavidin, a tetrameric protein from the bacterium Streptomyces avidinii, can bind up to four molecules of biotin (B1667282) (vitamin B7).[1][2] This high affinity is due to a combination of factors, including a high degree of shape complementarity between the biotin-binding pocket on streptavidin and the biotin molecule, as well as an extensive network of hydrogen bonds.[1]
Q2: What is the difference between avidin (B1170675) and streptavidin, and which one should I use?
Both avidin (from egg white) and streptavidin bind to biotin with very high affinity. However, avidin is a glycoprotein (B1211001) with a high isoelectric point (pI), which can lead to significant non-specific binding in some applications.[2][3] Streptavidin is not glycosylated and has a near-neutral pI, which generally results in lower non-specific binding.[3][4] For most applications, streptavidin is the preferred choice to minimize background signal.[3] Deglycosylated avidin, such as NeutrAvidin, is another option that offers low non-specific binding.[2]
Q3: Can endogenous biotin in my samples interfere with my assay?
Yes, endogenous biotin can be a significant source of interference, especially in samples from tissues and cell lysates known to have high biotin content (e.g., liver, brain, eggs).[2][3] This free biotin can saturate the biotin-binding sites on streptavidin, preventing the binding of your biotinylated molecule of interest and leading to falsely low or negative results.[5] This is a particular concern in clinical samples where patients may be taking high-dose biotin supplements.[5][6][7]
Q4: How can I minimize non-specific binding in my streptavidin-biotin assay?
Non-specific binding can be a major issue, leading to high background signal. Here are several strategies to reduce it:
-
Blocking: Use an appropriate blocking buffer, such as 1-2% BSA in your buffer system. Avoid using milk-based blockers like nonfat dry milk after the initial blocking step in Western blots, as they can contain endogenous biotin.[3]
-
Washing: Increase the number and stringency of your wash steps. Adding a mild detergent like Tween-20 to your wash buffer can also help.
-
Increase Ionic Strength: For some applications like Western blotting, increasing the salt concentration (e.g., ~0.5 M NaCl) in your buffers can help reduce non-specific interactions.[3]
-
Pre-clearing: For immunoprecipitation, pre-clearing your lysate by incubating it with beads alone before adding your antibody can reduce background.
Troubleshooting Guides
This section provides solutions to common problems encountered in various streptavidin-biotin-based assays.
High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA) or extend the blocking incubation time. Consider trying different blocking agents. |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer used. Ensure complete removal of solutions between steps.[8] |
| Non-Specific Binding of Streptavidin or Antibody | Optimize the concentration of the biotinylated antibody and the streptavidin conjugate; using too high a concentration can increase background.[8] Add a mild detergent (e.g., 0.05% Tween-20) to your wash and antibody dilution buffers. |
| Endogenous Biotin in Samples | If high levels of endogenous biotin are suspected, consider methods to deplete biotin from the sample, such as pre-incubation with streptavidin-coated beads.[5] |
| Cross-Reactivity of Reagents | In a sandwich ELISA, ensure the detection antibody does not bind to the capture antibody.[8] Run appropriate controls to test for cross-reactivity. |
Weak or No Signal
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate the concentrations of your biotinylated antibody and streptavidin conjugate to find the optimal working dilution.[8] |
| Incorrect Incubation Times or Temperatures | Follow the manufacturer's recommendations for incubation times and temperatures.[8] In some cases, extending the incubation time (e.g., overnight at 4°C) may increase the signal.[8] |
| Inactive Reagents | Ensure that reagents have been stored correctly and have not expired.[8] Use fresh reagents to confirm activity. |
| Insufficient Biotinylation | If you are biotinylating your own protein, ensure the labeling protocol is followed correctly.[8] Consider using a longer spacer arm on the biotin molecule to reduce steric hindrance. |
| Target Protein Below Detection Limit | Concentrate your sample or decrease the dilution factor to increase the amount of target protein. |
Quantitative Data Summary
The streptavidin-biotin interaction is characterized by its exceptionally low dissociation constant (Kd), indicating a very stable complex.
| Parameter | Value | Notes |
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ mol/L | One of the strongest non-covalent interactions known.[1] |
| Association Rate Constant (kon) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | The binding is very rapid.[9] |
| Streptavidin Molecular Weight | ~52.8 kDa (tetramer) | Composed of four identical subunits.[1] |
| Biotin Molecular Weight | 244.3 g/mol | A relatively small molecule, which minimizes interference with the function of the labeled molecule. |
Experimental Protocols
Sandwich ELISA with Streptavidin-Biotin Detection
This protocol outlines the general steps for a sandwich ELISA using a biotinylated detection antibody and a streptavidin-enzyme conjugate.
-
Coating:
-
Washing:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).[10]
-
-
Blocking:
-
Sample Incubation:
-
Detection Antibody Incubation:
-
Streptavidin-Enzyme Conjugate Incubation:
-
Substrate Addition and Signal Detection:
Immunoprecipitation (IP) using Streptavidin Beads
This protocol describes the enrichment of a biotinylated protein or a protein complex containing a biotinylated component using streptavidin-coated beads.
-
Lysate Preparation:
-
Prepare cell or tissue lysate using a non-denaturing lysis buffer (e.g., RIPA buffer without harsh detergents for co-IP).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add streptavidin-coated beads to the lysate and incubate for 30-60 minutes at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step helps to reduce non-specific binding of proteins to the beads.
-
-
Binding of Biotinylated Target:
-
Add fresh streptavidin-coated beads to the pre-cleared lysate.
-
Incubate for 1-2 hours or overnight at 4°C with gentle rotation to allow the biotinylated protein to bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer or a specified wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by:
-
Boiling the beads in SDS-PAGE sample buffer for subsequent Western blot analysis.
-
Using a competitive elution buffer containing a high concentration of free biotin.
-
Note: Due to the strength of the streptavidin-biotin interaction, elution with free biotin can be inefficient. Harsh conditions are often required to break the bond, which may denature the protein of interest.[1]
-
-
Visualizations
Caption: Workflow for a Sandwich ELISA with Streptavidin-Biotin Detection.
Caption: Troubleshooting Logic for High Background in Streptavidin Assays.
Caption: Core Interaction Pathway in a Streptavidin-Biotin Detection System.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. mdpi.com [mdpi.com]
- 6. Biotin interference in immunoassays based on biotin-strept(avidin) chemistry: An emerging threat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicallab.com [clinicallab.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Minimizing steric hindrance with N-Biotinyl-N'-Boc-1,4-butanediamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Biotinyl-N'-Boc-1,4-butanediamine. Our aim is to help you overcome challenges related to steric hindrance and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical reagent that features a biotin (B1667282) molecule at one end and a Boc-protected amine at the other, connected by a 4-carbon linker.[1][2][3][4] It is primarily used in bioconjugation and life sciences research to attach a biotin label to molecules of interest, such as proteins or other macromolecules. The Boc (tert-butoxycarbonyl) protecting group allows for controlled, stepwise conjugation reactions.
Q2: What is steric hindrance and how does it relate to this compound?
A2: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction. In the context of this compound, steric hindrance can occur during the biotinylation of a target molecule or in the subsequent binding of the biotin tag to avidin (B1170675) or streptavidin.[5] The butanediamine linker is designed to create distance between the biotin and the target molecule to minimize this interference.
Q3: How can the linker length of a biotinylation reagent impact my experiment?
A3: The length of the linker arm is a critical factor in minimizing steric hindrance. A linker that is too short may not provide sufficient distance between the biotin and the conjugated molecule, potentially masking the active site of the molecule or hindering the interaction of biotin with streptavidin.[6][7] Conversely, an excessively long linker could introduce unwanted flexibility or interactions. For effective presentation of the biotin molecule, a linker length of 29 angstroms or longer is often recommended.[8]
Q4: What are the signs that steric hindrance might be negatively affecting my biotinylation reaction?
A4: Common indicators of steric hindrance issues include:
-
Low biotinylation efficiency: Incomplete conjugation even with an excess of the biotinylation reagent.
-
Reduced biological activity: The conjugated molecule shows decreased functionality compared to its unconjugated form.
-
Poor binding to streptavidin/avidin: The biotinylated molecule exhibits weak or no binding in downstream applications like pull-down assays or ELISAs.
Q5: When should I remove the Boc protecting group?
A5: The Boc protecting group should be removed after the initial biotinylation reaction is complete and the excess reagent has been removed. This deprotection step exposes the primary amine, which can then be used for subsequent conjugation to another molecule if a bifunctional linker application is intended.
Troubleshooting Guides
This section provides solutions to common problems you may encounter when using this compound.
Issue 1: Low Biotinylation Yield
-
Possible Cause 1: Suboptimal Reaction pH.
-
Solution: The reaction of an NHS ester (formed from this compound) with primary amines is most efficient at a pH between 7.2 and 8.5.[9] Lower pH can slow down the reaction, while higher pH increases the rate of hydrolysis of the NHS ester, reducing its availability to react with your target. Use a stable, amine-free buffer like PBS, HEPES, or bicarbonate buffer within this pH range.[9]
-
-
Possible Cause 2: Presence of Competing Amines.
-
Solution: Ensure your reaction buffer is free of primary amines, such as Tris or glycine. These will compete with your target molecule for the biotinylation reagent, leading to significantly lower yields. If your sample is in an amine-containing buffer, perform a buffer exchange into a suitable amine-free buffer before starting the biotinylation.[9][10]
-
-
Possible Cause 3: Inaccessible Target Amines on the Molecule.
-
Solution: The primary amines (e.g., lysine (B10760008) residues on a protein) on your target molecule may be located in sterically hindered regions. Consider using a biotinylation reagent with a longer spacer arm to improve accessibility. While this compound has a 4-carbon linker, other reagents with longer PEG-based linkers are available and may be more suitable for your specific application.
-
Issue 2: Reduced Biological Activity of the Conjugated Molecule
-
Possible Cause 1: Biotinylation at a Functionally Critical Site.
-
Solution: If the biotinylation occurs at or near an active site, it can impair the molecule's function. To mitigate this, you can try reducing the molar excess of the biotinylation reagent during the reaction to decrease the overall number of biotin labels per molecule. This statistically reduces the chances of modifying a critical residue.
-
-
Possible Cause 2: Steric Hindrance from the Biotin Moiety.
-
Solution: The biotin itself can sterically block interaction sites on your molecule. As mentioned, using a reagent with a longer and more flexible linker can help to distance the biotin from the molecule's surface, preserving its native conformation and activity.
-
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound
This protocol outlines the general steps for labeling a protein with this compound via an NHS ester intermediate.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Dissolve your protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[11]
-
Activate this compound:
-
In a separate tube, dissolve this compound, NHS, and DCC/EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Biotin reagent:NHS:DCC/EDC).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Biotinylation Reaction:
-
Add the activated biotin-NHS ester solution to your protein solution. The molar excess of the biotin reagent to the protein will depend on the protein and the desired degree of labeling; a 10-20 fold molar excess is a common starting point.[11]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[11][12]
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted biotin-NHS ester.[12] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[11][12]
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Biotinylated and purified molecule from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIS) (as a scavenger)
-
Nitrogen gas stream or lyophilizer
Procedure:
-
Prepare the Deprotection Solution: Prepare a solution of 95% TFA, 2.5% deionized water, and 2.5% TIS.
-
Lyophilize the Sample: If your biotinylated molecule is in an aqueous buffer, lyophilize it to dryness.
-
Deprotection Reaction:
-
Resuspend the dried, biotinylated molecule in a minimal volume of the deprotection solution.
-
Incubate the reaction on ice for 30-60 minutes.
-
-
Remove TFA: Evaporate the TFA under a gentle stream of nitrogen gas or by lyophilization.
-
Resuspend and Store: Resuspend the deprotected, biotinylated molecule in a suitable buffer for your downstream application. Store appropriately, typically at -20°C or below.
Quantitative Data
The selection of an appropriate linker is crucial for the success of biotinylation and subsequent applications. The following table summarizes the impact of linker length on the biological activity of biotinylated ursolic acid derivatives, demonstrating how linker length can influence the effectiveness of the modified molecule.
| Compound | Linker Length (Number of Carbon Atoms) | IC50 in T24 Cancer Cells (µM) |
| Ursolic Acid (unmodified) | N/A | 15.2 ± 1.3 |
| Biotinylated Derivative 5a | 2 | 25.8 ± 2.1 |
| Biotinylated Derivative 5b | 3 | > 50 |
| Biotinylated Derivative 5c | 4 | 12.5 ± 1.1 |
| Biotinylated Derivative 5d | 6 | 20.1 ± 1.8 |
Data adapted from a study on biotin-linked ursolic acid conjugates.[7] This table illustrates that a 4-carbon linker (similar to that in this compound) resulted in the highest potency (lowest IC50 value), suggesting an optimal balance for minimizing steric hindrance in this particular system.
Visualizations
Experimental Workflow
Caption: Workflow for biotinylation and deprotection.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low biotinylation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sartorius.com [sartorius.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. proteochem.com [proteochem.com]
- 12. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Researcher's Guide to Validating Protein Biotinylation with Mass Spectrometry
For researchers, scientists, and drug development professionals, confirming the successful biotinylation of a protein is a critical step in a multitude of applications, from elucidating protein-protein interactions to developing targeted therapeutics. Mass spectrometry (MS) has emerged as the gold standard for this validation, offering unparalleled sensitivity and the ability to pinpoint the precise location of the biotin (B1667282) modification.
This guide provides an objective comparison of common mass spectrometry-based workflows for validating protein biotinylation. We delve into the experimental protocols, present comparative data, and offer visualizations to help you select the most appropriate method for your research needs.
The Central Role of Mass Spectrometry in Biotinylation Analysis
Biotin labeling, a robust and versatile tool in proteomics, relies on the high-affinity interaction between biotin and streptavidin (or avidin) for the enrichment and detection of tagged proteins.[1] Mass spectrometry takes this a step further by not only identifying the biotinylated proteins but also by quantifying them and mapping the specific sites of biotinylation.[1] This level of detail is crucial for understanding protein topology, interaction interfaces, and the efficacy of biotin-based labeling strategies such as BioID and TurboID.[2][3]
The general workflow for validating protein biotinylation using mass spectrometry involves several key stages: sample preparation, enrichment of biotinylated molecules, and finally, analysis by mass spectrometry.
Figure 1: General workflow for validating protein biotinylation.
Comparison of Mass Spectrometry-Based Validation Strategies
There are several established workflows for the mass spectrometric analysis of biotinylated proteins, each with its own set of advantages and disadvantages. The primary distinction between these methods lies in whether the protein is digested into peptides before or after enrichment on streptavidin beads.
| Method | Key Principle | Advantages | Disadvantages |
| Method 1: On-Bead Digestion | Biotinylated proteins are captured on streptavidin beads, washed, and then digested into peptides on the beads. | Reduced sample handling post-enrichment, minimizing protein loss. | Potential for incomplete digestion due to steric hindrance; high background of non-specific binders. |
| Method 2: In-Solution Digestion | Captured proteins are eluted from the beads before being digested in solution. | More complete digestion; elution can remove some non-specifically bound proteins. | Requires an extra elution step which can lead to sample loss; harsh elution conditions may be incompatible with MS. |
| Method 3: Peptide-Level Enrichment | The entire proteome is digested first, and then biotinylated peptides are enriched. | Significantly reduces background and increases the identification of biotinylated peptides.[4][5] | Requires more starting material; biotinylated peptides may have altered chromatographic properties. |
Method 1: On-Bead Digestion of Enriched Proteins
This is a conventional and widely used method where intact biotinylated proteins are first isolated from the total cell lysate using streptavidin-coated beads. After stringent washing steps to remove non-specifically bound proteins, the captured proteins are subjected to proteolytic digestion directly on the beads. The resulting peptides are then collected and analyzed by LC-MS/MS.
Figure 2: On-bead digestion workflow.
Experimental Protocol:
-
Lysis and Protein Quantification: Lyse cells in a suitable buffer containing protease inhibitors. Quantify the total protein concentration of the lysate.
-
Streptavidin Bead Preparation: Wash streptavidin-coated magnetic beads or agarose (B213101) resin with lysis buffer to equilibrate them.[6]
-
Affinity Capture: Incubate the cell lysate with the prepared streptavidin beads for 1-3 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.[6]
-
Washing: Pellet the beads and discard the supernatant. Perform a series of stringent washes with different buffers (e.g., high salt, high pH, detergent-containing buffers) to remove non-specifically bound proteins.[7]
-
On-Bead Digestion: After the final wash, resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) containing a reducing agent like DTT and incubate to denature the proteins. Alkylate with iodoacetamide. Add trypsin and incubate overnight at 37°C.
-
Peptide Collection and Cleanup: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a final wash of the beads with a high-organic solvent to recover any remaining peptides and combine it with the supernatant. Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Method 2: In-Solution Digestion Following Elution
In this approach, the biotinylated proteins are first captured on streptavidin beads and washed, similar to the on-bead digestion method. However, before digestion, the bound proteins are eluted from the beads. The eluted proteins are then digested in solution, and the resulting peptides are analyzed by mass spectrometry.
Figure 3: In-solution digestion workflow.
Experimental Protocol:
-
Lysis, Protein Quantification, Bead Preparation, and Affinity Capture: Follow steps 1-3 as described in Method 1.
-
Washing: Perform stringent washes as described in Method 1.
-
Elution: Elute the bound proteins from the streptavidin beads. This can be achieved under harsh conditions (e.g., boiling in SDS-PAGE loading buffer) or by using cleavable biotin derivatives.[8][9] Competitive elution with excess free biotin is generally inefficient due to the strong biotin-streptavidin interaction.
-
In-Solution Digestion: Take the eluted protein sample and perform a standard in-solution digestion protocol. This typically involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.
-
Peptide Cleanup: Desalt the resulting peptides using a C18 StageTip or a similar method before proceeding to LC-MS/MS analysis.
Method 3: Peptide-Level Enrichment (e.g., DiDBiT)
This innovative approach, exemplified by the Direct Detection of Biotin-containing Tags (DiDBiT) method, reverses the conventional workflow.[4][5][10] The entire proteome is first digested into a complex mixture of peptides. Subsequently, only the biotinylated peptides are enriched using streptavidin beads. This method has been shown to significantly increase the detection sensitivity of biotinylated peptides.[4][5]
Figure 4: Peptide-level enrichment workflow.
Experimental Protocol:
-
Lysis and In-Solution Digestion: Lyse cells and perform an in-solution tryptic digest of the entire proteome as described in Method 2 (step 4).
-
Peptide Cleanup: Desalt the complex peptide mixture.
-
Streptavidin Bead Preparation: Prepare streptavidin beads as in Method 1 (step 2).
-
Peptide-Level Affinity Capture: Incubate the total peptide digest with the streptavidin beads to capture the biotinylated peptides.
-
Washing: Perform stringent washes to remove the vast excess of non-biotinylated peptides.
-
Elution of Biotinylated Peptides: Elute the bound biotinylated peptides from the beads. A common elution buffer for this is 80% acetonitrile (B52724) with 0.1% trifluoroacetic acid.[5]
-
Sample Preparation for MS: Dry down the eluted peptides and resuspend in a buffer compatible with LC-MS/MS analysis.
Performance Comparison
Quantitative data from various studies highlight the strengths and weaknesses of each approach. The choice of method can significantly impact the number of identified biotinylated proteins and the confidence in their identification.
| Performance Metric | Method 1: On-Bead Digestion | Method 2: In-Solution Digestion | Method 3: Peptide-Level Enrichment (DiDBiT) | Reference |
| Number of Identified Biotinylated Proteins | Moderate | Moderate to High | High | [4] |
| Sequence Coverage | Lower | Higher | Highest | [4] |
| Ratio of Biotinylated to Non-Biotinylated Peptides Identified | Low | Moderate | Very High | [5] |
| Relative Throughput | High | Moderate | Moderate | |
| Starting Material Required | Moderate | Moderate | High | [11] |
Note: The performance can vary depending on the specific sample type, biotinylation strategy, and mass spectrometry instrumentation.
Studies have shown that peptide-level enrichment strategies like DiDBiT can improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional protein enrichment strategies.[4][5] An optimized workflow for peptide enrichment using Tamavidin 2-REV, a reversible biotin-binding protein, resulted in the identification of nearly 4-fold more biotinylated peptides with higher purity.[11]
Conclusion
The validation of protein biotinylation by mass spectrometry is a powerful analytical technique. The choice between on-bead digestion, in-solution digestion, and peptide-level enrichment depends on the specific experimental goals, the amount of available starting material, and the desired depth of analysis. For routine validation and identification of highly abundant biotinylated proteins, on-bead digestion offers a straightforward workflow. When higher sequence coverage and more complete digestion are critical, in-solution digestion is a better option. For experiments demanding the highest sensitivity and the most comprehensive identification of biotinylated peptides, especially for low-abundance proteins, peptide-level enrichment strategies are superior. By carefully considering the trade-offs of each method, researchers can confidently and accurately validate their protein biotinylation experiments.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Detection and Quantification of Biotinylated Proteins for TurboID-Based Proximity Labeling Mass Spectrometry in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of different biotinylation reagents, tryptic digestion procedures, and mass spectrometric techniques for 2-D peptide mapping of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP3250928A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 10. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 11. Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Biotinylation: NHS-Biotin vs. N-Biotinyl-N'-Boc-1,4-butanediamine
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step in experimental design. The method of biotin (B1667282) attachment can significantly impact a protein's structure, function, and the overall success of downstream applications. This guide provides an objective comparison between two biotinylation strategies: the widely-used NHS-biotin and a multi-step approach utilizing N-Biotinyl-N'-Boc-1,4-butanediamine.
Executive Summary
NHS-biotin is a highly popular choice for protein labeling due to its straightforward, one-step reaction with primary amines on the protein surface. This method is efficient and well-documented. In contrast, this compound represents a more complex, two-stage labeling strategy. This reagent itself is not directly reactive with proteins. It first requires the removal of a tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine. This amine can then be conjugated to carboxyl groups on a protein through a separate activation step.
Mechanism of Action
NHS-Biotin: This reagent features an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a polypeptide, to form a stable amide bond.[1][2] This is a direct, one-step labeling process.
This compound: This molecule contains a biotin moiety and a primary amine protected by a Boc group. For it to be used in protein labeling, a two-stage process is necessary:
-
Boc Deprotection: The Boc group is removed, typically by treatment with a strong acid like trifluoroacetic acid (TFA), to yield a free primary amine.[3]
-
Carboxyl Group Conjugation: The newly exposed amine on the biotin linker is then coupled to carboxyl groups (from aspartic or glutamic acid residues) on the protein. This is typically achieved using carbodiimide (B86325) chemistry, for example, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[4]
Performance Comparison
As direct experimental data for protein labeling with this compound is limited, the following table provides a theoretical comparison based on the chemical principles of each method.
| Feature | NHS-Biotin | This compound (Two-Step) |
| Target Functional Group | Primary amines (-NH₂) on lysines and N-terminus | Carboxyl groups (-COOH) on aspartic and glutamic acid residues |
| Reaction Workflow | One-step | Multi-step (Deprotection followed by conjugation) |
| Reaction Specificity | Generally non-specific, targets all accessible primary amines | Potentially more specific if primary amines are critical for protein function |
| Reagent Stability | Moisture-sensitive, especially in solution[5] | Boc-protected form is stable; deprotected amine is reactive |
| Complexity of Protocol | Simple and straightforward | Complex, requires handling of strong acids and multiple purification steps |
| Potential for Side Reactions | Hydrolysis of NHS ester can reduce efficiency; potential for modification of other nucleophilic residues at high pH[6] | EDC/NHS chemistry can lead to protein cross-linking if not optimized[4]; potential for side reactions during deprotection |
| Impact on Protein Function | Can impact function if lysines are in active or binding sites | May preserve function if carboxyl groups are not in critical regions |
Experimental Protocols
Protocol 1: Protein Labeling with NHS-Biotin
This is a general protocol and may require optimization for specific proteins.
Materials:
-
Protein to be labeled (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Equilibrate the vial of NHS-Biotin to room temperature before opening.
-
Prepare a stock solution of NHS-Biotin (e.g., 10 mg/mL) in DMF or DMSO immediately before use.
-
Add a 10-20 fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Remove excess non-reacted biotin and byproducts by passing the reaction mixture through a desalting column.
Protocol 2: Theoretical Two-Step Protein Labeling with this compound
This protocol is a theoretical workflow based on standard organic chemistry and bioconjugation techniques. It requires significant optimization and validation.
Stage 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA to the solution and stir at room temperature for 1-2 hours.
-
Neutralize the reaction mixture carefully with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the deprotected biotin-amine.
Stage 2: EDC/NHS Coupling of Deprotected Biotin-Amine to Protein
Materials:
-
Protein to be labeled (in a carboxylate and amine-free buffer, e.g., MES buffer, pH 4.7-6.0)
-
Deprotected biotin-amine from Stage 1
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column
Procedure:
-
Dissolve the protein in MES buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the protein solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.
-
Add a molar excess of the deprotected biotin-amine to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the amine. Incubate for 2 hours at room temperature.
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10-50 mM.
-
Purify the biotinylated protein using a desalting column to remove excess reagents and byproducts.
Visualizing the Workflows
NHS-Biotin Labeling Workflow
Caption: One-step protein labeling with NHS-Biotin.
This compound Labeling Workflow
Caption: Two-stage protein labeling with this compound.
Conclusion
The choice between NHS-biotin and this compound for protein labeling hinges on the specific requirements of the experiment. NHS-biotin offers a simple, rapid, and well-established method for biotinylating primary amines. Its primary drawback is the potential for non-specific labeling and the risk of inactivating the protein if lysine residues are crucial for its function.
The theoretical two-step approach using this compound provides an alternative by targeting carboxyl groups. This could be advantageous for proteins where primary amines are essential for activity. However, this method is significantly more complex, involves harsh chemical conditions for deprotection, and requires extensive optimization. The multi-step nature of the process also increases the risk of sample loss and introduces more variables that could affect the final outcome.
For most standard applications, NHS-biotin remains the reagent of choice due to its ease of use and proven reliability. The two-step method with this compound may be considered in specific cases where amine modification is undesirable and the researcher has the expertise to develop and validate a complex bioconjugation protocol.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. NHS-Biotin | CAS:35013-72-0 | Biotinyltation reagent | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Western Blot Analysis of Biotinylated Proteins: A Comparative Overview
For researchers, scientists, and drug development professionals, the sensitive and accurate detection of proteins is paramount. Biotinylation, the process of attaching biotin (B1667282) to a protein, followed by western blot analysis, is a powerful and versatile technique for this purpose. The high affinity of the biotin-streptavidin interaction provides a robust method for protein detection and quantification.
This guide offers an objective comparison of the different methods available for the western blot analysis of biotinylated proteins, supported by experimental data. We will delve into the performance of various detection techniques, provide detailed experimental protocols, and explore alternative protein labeling strategies.
Comparison of Detection Methods for Biotinylated Proteins
The choice of detection method in a western blot can significantly impact the sensitivity, linearity, and qualitative or quantitative nature of the results. The three primary methods for detecting biotinylated proteins are colorimetric, chemiluminescent, and fluorescent detection. Each method relies on the binding of a streptavidin conjugate to the biotinylated protein of interest, but they differ in the signal generation and detection mechanism.
| Feature | Colorimetric Detection | Chemiluminescent Detection | Fluorescent Detection |
| Principle | Enzyme-conjugated streptavidin (e.g., Streptavidin-HRP or -AP) converts a soluble chromogenic substrate into a colored, insoluble precipitate on the membrane.[1] | Enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) catalyzes a reaction with a chemiluminescent substrate, producing light as a byproduct.[1] | A fluorophore-conjugated streptavidin binds to the biotinylated protein, and the signal is detected by exciting the fluorophore with a light source of a specific wavelength and capturing the emitted light. |
| Sensitivity | Low to moderate (nanogram to picogram range).[2] | High (picogram to femtogram range).[2] | High (picogram to femtogram range), with very low background in the near-infrared range.[3] |
| Quantitative Analysis | Semi-quantitative at best, with a narrow linear dynamic range. | Quantitative, with a wider linear dynamic range than colorimetric methods, but can be prone to signal saturation.[3] | Highly quantitative, with the widest linear dynamic range, allowing for accurate measurement of both low and high abundance proteins.[3] |
| Signal Duration | Stable precipitate. | Signal is transient and decays over time, requiring prompt detection. | Signal is stable for extended periods, allowing for re-imaging. |
| Multiplexing | Difficult; requires stripping and reprobing or using different colored substrates. | Not possible without stripping and reprobing.[1] | Readily achievable by using streptavidin conjugated to different fluorophores with distinct emission spectra.[4] |
| Equipment | Standard laboratory equipment; no special imager required. | Requires a darkroom with X-ray film or a CCD camera-based digital imager. | Requires a digital imager with appropriate lasers or light sources and emission filters.[4] |
| Cost | Low.[1] | Moderate. | High initial equipment cost. |
Experimental Protocols
Detailed and consistent protocols are crucial for obtaining reliable and reproducible results in western blotting. Below are representative protocols for the colorimetric, chemiluminescent, and fluorescent detection of biotinylated proteins.
Protocol 1: Colorimetric Detection of Biotinylated Proteins
This protocol outlines the steps for detecting biotinylated proteins using a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) or 4-chloro-1-naphthol (B146336) (4-CN).
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Streptavidin-HRP conjugate
-
Chromogenic HRP substrate (e.g., TMB or 4-CN)
-
Deionized water
Procedure:
-
Blocking: Following protein transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with wash buffer.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer (typically 1:1,000 to 1:10,000). Incubate the membrane in the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with wash buffer to remove unbound conjugate.
-
Substrate Incubation: Prepare the chromogenic substrate according to the manufacturer's instructions. Incubate the membrane in the substrate solution until the desired band intensity is achieved.
-
Stopping the Reaction: Stop the color development by washing the membrane with deionized water.
-
Imaging: The colored bands can be visualized and documented by scanning or photographing the membrane.
Protocol 2: Chemiluminescent Detection of Biotinylated Proteins
This protocol describes the detection of biotinylated proteins using a streptavidin-HRP conjugate and an enhanced chemiluminescent (ECL) substrate.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Wash buffer (TBST)
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescent (ECL) HRP substrate
-
X-ray film or a CCD digital imager
Procedure:
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with wash buffer.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer (typically 1:5,000 to 1:50,000). Incubate the membrane in the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer. A final wash in TBS (without Tween-20) may be performed.
-
Substrate Incubation: Prepare the ECL substrate by mixing the components as per the manufacturer's instructions. Incubate the membrane in the substrate solution for 1-5 minutes.
-
Signal Detection:
-
X-ray Film: Gently remove excess substrate, place the membrane in a plastic wrap or sheet protector, and expose it to X-ray film in a darkroom. Develop the film.
-
Digital Imaging: Place the membrane in a CCD-based digital imager and acquire the image.
-
Protocol 3: Fluorescent Detection of Biotinylated Proteins
This protocol details the detection of biotinylated proteins using a fluorophore-conjugated streptavidin.
Materials:
-
Low-fluorescence PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% BSA in TBST; avoid milk as it may contain biotin)
-
Wash buffer (TBST)
-
Fluorophore-conjugated streptavidin (e.g., conjugated to a near-infrared dye)
-
Fluorescent imaging system
Procedure:
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with wash buffer.
-
Fluorophore-Conjugated Streptavidin Incubation: Dilute the fluorophore-conjugated streptavidin in blocking buffer (typically 1:10,000 to 1:25,000). Incubate the membrane in this solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer, protected from light.
-
Imaging: Ensure the membrane is dry. Place the membrane in a fluorescent imaging system and acquire the image using the appropriate excitation and emission channels for the chosen fluorophore.
Alternative Protein Labeling Methods for Western Blot
While biotinylation is a widely used and robust method, several alternative protein labeling techniques are available for western blot analysis. These methods can be advantageous in specific experimental contexts, for instance, to avoid interference from endogenous biotin-containing proteins.
-
Digoxigenin (DIG) Labeling: Similar to biotin, DIG is a small hapten that can be incorporated into proteins.[5] Detection is achieved using an anti-DIG antibody conjugated to an enzyme (e.g., HRP or AP) or a fluorophore.[5] The DIG system is a valuable alternative as DIG is not naturally present in most biological samples, thus minimizing background signals.[5]
-
Direct Fluorescent Labeling: Proteins can be directly labeled with fluorescent dyes that react with specific functional groups, such as primary amines (e.g., lysine (B10760008) residues).[6] This method eliminates the need for a secondary detection reagent (like streptavidin or an antibody), simplifying the workflow. However, direct labeling can sometimes affect the protein's structure or function.
-
Epitope Tagging: A short peptide sequence (epitope tag) can be genetically fused to the protein of interest. Detection is then performed using a highly specific antibody against the tag. Common epitope tags include HA, Myc, and FLAG tags. This method is highly specific but requires genetic modification of the protein.
Visualizing the Workflow and Concepts
To better understand the experimental processes and relationships, the following diagrams have been generated using the DOT language.
References
- 1. Colorimetric Western blotting [jacksonimmuno.com]
- 2. bio-rad.com [bio-rad.com]
- 3. licorbio.com [licorbio.com]
- 4. Tips to Optimize Your Fluorescent Western Blot Protocol - FluoroFinder [fluorofinder.com]
- 5. Digoxigenin (DIG) Labeling of IgG Antibody | Springer Nature Experiments [experiments.springernature.com]
- 6. web.as.uky.edu [web.as.uky.edu]
A Comparative Guide to Amine-Reactive Biotinylation Reagents: Alternatives for Amine Labeling
For researchers, scientists, and drug development professionals seeking to label primary amines with biotin (B1667282), a variety of reagents are available, each with distinct characteristics influencing their suitability for specific applications. While bifunctional linkers like N-Biotinyl-N'-Boc-1,4-butanediamine offer a biotin moiety and a protected amine for subsequent, staged conjugations, a more direct approach involves the use of amine-reactive biotinylation reagents. This guide provides an objective comparison of the performance of common alternatives for direct amine labeling with biotin, supported by experimental data and detailed protocols.
The most prevalent class of amine-reactive reagents are the N-hydroxysuccinimide (NHS) esters. These reagents react with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of proteins) under mild, slightly alkaline conditions to form stable amide bonds. Variations of NHS esters have been developed to accommodate different experimental requirements, such as increased water solubility or altered spacer arm lengths to mitigate steric hindrance.[1]
Comparative Performance of Amine-Reactive Biotinylation Reagents
The selection of an appropriate amine-labeling reagent depends on several factors, including the properties of the target molecule, the desired labeling efficiency, and the experimental conditions. The following table summarizes the key characteristics of common amine-reactive biotinylation reagents.
| Reagent Class | Reactive Group | Key Advantages | Key Disadvantages | Optimal pH | Half-life of Hydrolysis |
| NHS Esters | N-hydroxysuccinimide ester | High reactivity, forms stable amide bonds, well-established protocols. | Poorly water-soluble (requires organic solvent), can penetrate cell membranes.[2] | 7.2 - 8.5 | 4-5 hours at pH 7.0 (0°C), 10 minutes at pH 8.6 (4°C). |
| Sulfo-NHS Esters | Sulfo-N-hydroxysuccinimide ester | Water-soluble (no organic solvent needed), membrane-impermeable (ideal for cell surface labeling).[1][3] | Similar susceptibility to hydrolysis as NHS esters. | 7.2 - 8.5[4] | Similar to NHS esters. |
| TFP Esters | Tetrafluorophenyl ester | More resistant to hydrolysis than NHS esters, allowing for longer reaction times. | Less commonly used, potentially less literature support. | ~7.0 - 9.0 | More stable than NHS esters in aqueous solutions. |
| PFP Esters | Pentafluorophenyl ester | Enhanced reactivity compared to NHS esters, enabling faster conjugation.[5] | Can be more susceptible to side reactions if not controlled. | ~7.0 - 9.0 | Generally less stable than TFP esters. |
| Isothiocyanates | Isothiocyanate | Reacts with primary amines to form a stable thiourea (B124793) linkage. | The resulting thiourea bond may be less stable over time compared to an amide bond. | ~9.0 - 10.0 | Slower reaction rate compared to NHS esters. |
| Sulfonyl Chlorides | Sulfonyl chloride | Reacts with both aliphatic and aromatic amines to form very stable sulfonamides.[6] | Can be less specific and may react with other nucleophiles. Requires careful pH control. | ~9.0 - 10.5 | Can be sensitive to moisture. |
Experimental Workflows and Signaling Pathways
The general workflow for labeling a protein with an amine-reactive biotinylation reagent involves several key steps, from preparation of the protein and reagent to the final purification of the biotinylated product.
The reaction mechanism for NHS ester-based amine labeling proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide.
Experimental Protocols
Below are detailed methodologies for common amine labeling experiments.
Protocol 1: General Protein Biotinylation using NHS-Biotin
This protocol is a general guideline for labeling purified proteins in solution.[7]
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)
-
NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., phosphate-buffered saline) at a pH between 7.2 and 8.5. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.
-
Reagent Preparation: Immediately before use, dissolve the NHS-Biotin in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Labeling Reaction: a. Calculate the required amount of NHS-Biotin. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point.[7] For more dilute protein solutions, a higher molar excess may be needed.[7] b. While gently stirring, add the NHS-Biotin solution to the protein solution. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]
-
Quenching: Add quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-Biotin.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[7]
Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin
This protocol is designed for labeling proteins on the surface of living cells, taking advantage of the membrane-impermeable nature of Sulfo-NHS esters.[3][4]
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: a. Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[4] b. For suspension cells, pellet them by gentle centrifugation between washes. For adherent cells, perform washes directly in the culture dish. c. Resuspend or cover the cells with ice-cold PBS (pH 8.0) to a concentration of approximately 25 x 10^6 cells/mL.[4]
-
Reagent Preparation: Immediately before use, prepare a solution of Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5-1 mg/mL.[8]
-
Labeling Reaction: a. Add the Sulfo-NHS-Biotin solution to the cells. b. Incubate on ice for 30 minutes with gentle rocking.[3]
-
Quenching: a. Remove the biotin solution and wash the cells three times with an ice-cold quenching solution (e.g., 100 mM glycine in PBS) to stop the reaction.[8] b. Incubate the final wash for 5-10 minutes on ice to ensure complete quenching.[3]
-
Cell Lysis: After the final wash, the cells can be lysed with an appropriate lysis buffer for subsequent analysis, such as immunoprecipitation or western blotting.
Conclusion
The choice of an amine-reactive biotinylation reagent is a critical step in experimental design. While NHS esters are a robust and widely used option, their water-insoluble nature can be a limitation. Water-soluble Sulfo-NHS esters provide a valuable alternative, particularly for cell surface labeling experiments where membrane integrity is crucial. For applications requiring different reactivity or stability profiles, TFP esters, PFP esters, isothiocyanates, and sulfonyl chlorides offer additional options. By understanding the comparative performance and adhering to optimized protocols, researchers can achieve efficient and specific amine labeling to advance their scientific investigations.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. apexbt.com [apexbt.com]
- 3. Surface protein biotinylation [protocols.io]
- 4. store.sangon.com [store.sangon.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. One moment, please... [proteochem.com]
- 8. Biotinylation of Cell Surface Proteins [bio-protocol.org]
Comparative analysis of different biotinylation linker arms
A Comprehensive Guide to Biotinylation Linker Arms: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic selection of a biotinylation linker arm is a critical step that can significantly impact the outcome of an experiment. The linker, a molecular spacer connecting biotin (B1667282) to a target molecule, is not merely a passive connector but an active participant that influences the efficiency of biotinylation, the accessibility of the biotin for binding to avidin (B1170675) or streptavidin, and the overall performance of the labeled molecule in downstream applications.
This guide provides a comparative analysis of different biotinylation linker arms, offering a deep dive into their characteristics, supported by experimental data. Detailed protocols for key experiments are also included to assist researchers in their own comparative studies.
Key Characteristics of Biotinylation Linker Arms
The ideal biotinylation linker arm should be chosen based on the specific application and the properties of the molecule being biotinylated. The primary characteristics to consider are:
-
Length and Flexibility: The length and flexibility of the linker arm are crucial for overcoming steric hindrance. A longer and more flexible linker can provide better access for avidin or streptavidin to bind to the biotin moiety, especially when the biotin is attached to a large molecule or within a crowded molecular environment.[1][2]
-
Cleavability: Linker arms can be either cleavable or non-cleavable. Cleavable linkers contain a bond that can be broken under specific chemical or enzymatic conditions, allowing for the release of the biotinylated molecule after capture. This is particularly useful in applications like affinity chromatography and mass spectrometry-based proteomics.[3][4] Non-cleavable linkers form a stable, permanent bond and are preferred when the biotin label is used for detection or immobilization where release is not required.[4][5]
-
Hydrophilicity and Hydrophobicity: The solubility of the linker arm can impact the properties of the biotinylated molecule. Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, can increase the water solubility of the labeled molecule and reduce non-specific binding.[6] Conversely, hydrophobic linkers may be more suitable for applications involving interactions within a lipid environment. However, increased hydrophobicity can sometimes lead to non-specific binding to cell surfaces.[7]
Comparative Analysis of Linker Arm Performance
The choice of linker arm can have a profound effect on experimental outcomes. The following tables summarize quantitative data from various studies, comparing the performance of different linker types in specific applications.
Table 1: Impact of Linker Length on Immobilization of Single-Chain Variable Fragments (scFvs)
A study investigating the immobilization of biotinylated scFvs on a streptavidin-coated surface demonstrated that the addition of a linker can significantly enhance immobilization, particularly for smaller biotinylation tags like AviTag.[1]
| Linker Type | Biotinylation Tag | Relative Immobilization Efficiency (Normalized Absorbance) |
| No Linker | AviTag | 1.00 |
| (G₄S)₅ Linker | AviTag | 1.52 |
| (EA₃K)₃ Linker (Rigid) | AviTag | 1.48 |
| No Linker | BCCP | 1.65 |
| (G₄S)₅ Linker | BCCP | 1.63 |
| (EA₃K)₃ Linker (Rigid) | BCCP | 1.60 |
Data adapted from a study on scFv immobilization. The results indicate that longer flexible linkers and rigid linkers significantly improved the immobilization of the smaller AviTag construct, bringing its performance closer to that of the larger BCCP tag.[1]
Table 2: Comparison of Cleavable Linkers in Proteomic Analysis
In a comparative study of chemically-cleavable linkers for quantitative mapping of small molecule-cysteine reactivity, the choice of linker significantly impacted the number of identified proteins.[8]
| Cleavable Linker Type | Number of Identified Cysteine Residues |
| Dialkoxydiphenylsilane (DADPS) | > 10,000 |
| Azobenzene (AZO) | ~3,000-4,000 |
| Uncleavable Biotin-Azide | ~6,500 |
This study highlights that the DADPS cleavable linker resulted in a nearly 3-fold increase in the number of identified cysteine residues compared to previous studies using other cleavable linkers.[8] Furthermore, a direct comparison showed that a cleavable DADPS linker identified over 50% more proteins than an uncleavable biotin-azide linker in the quantification of newly synthesized proteins.[8]
Experimental Protocols
To aid researchers in their own comparative analyses, detailed methodologies for key experiments are provided below.
Protocol 1: Comparative Analysis of Biotinylation Efficiency
This protocol outlines a general workflow for comparing the biotinylation efficiency of different linker arms.
1. Materials:
-
Target protein or molecule of interest
-
A set of biotinylation reagents with different linker arms (e.g., varying lengths, cleavable vs. non-cleavable, hydrophilic vs. hydrophobic)
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Quenching buffer (e.g., Tris-HCl, pH 8.0)
-
Desalting columns
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well microplate
-
Plate reader
2. Procedure:
-
Biotinylation Reaction:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-2 mg/mL.
-
Prepare stock solutions of each biotinylation reagent in an appropriate solvent (e.g., DMSO or DMF).
-
Add the biotinylation reagent to the protein solution at a specific molar excess (e.g., 20-fold molar excess).
-
Incubate the reaction for a defined period (e.g., 1-2 hours) at room temperature or 4°C.
-
-
Quenching and Purification:
-
Stop the reaction by adding the quenching buffer to consume any unreacted biotinylation reagent.
-
Remove excess, unreacted biotinylation reagent using a desalting column.
-
-
Quantification of Biotinylation (ELISA-based):
-
Coat a 96-well microplate with the biotinylated protein samples (and an unmodified protein control) overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Block the plate with a blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Compare the absorbance values obtained for each biotinylation reagent. Higher absorbance indicates a higher degree of biotinylation.
-
Protocol 2: Comparative Analysis of Affinity Purification Efficiency
This protocol details a method to compare the efficiency of different biotinylated molecules in a pull-down assay.
1. Materials:
-
Biotinylated proteins prepared with different linker arms (from Protocol 1)
-
Cell lysate or a solution containing the target binding partner
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)
-
Elution buffer (e.g., for non-cleavable linkers: SDS-PAGE sample buffer; for cleavable linkers: the appropriate cleavage reagent)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody specific to the target binding partner
2. Procedure:
-
Binding:
-
Incubate the biotinylated protein with the cell lysate for 1-2 hours at 4°C with gentle rotation to allow the formation of the protein-binding partner complex.
-
-
Capture:
-
Add streptavidin-coated beads to the mixture and incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Collect the beads using a magnetic stand or by centrifugation.
-
Wash the beads multiple times with the wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the captured proteins from the beads using the appropriate elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target binding partner.
-
-
Data Analysis:
-
Compare the band intensities on the Western blot for each biotinylation linker. Stronger band intensity indicates more efficient pull-down of the target binding partner.
-
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.
Caption: Workflow for comparing biotinylation efficiency.
Caption: Workflow for comparing affinity purification efficiency.
Conclusion
The selection of a biotinylation linker arm is a multifaceted decision that requires careful consideration of the experimental goals and the molecular context. By understanding the interplay of linker length, cleavability, and hydrophilicity, researchers can optimize their biotinylation strategies for enhanced performance. The provided comparative data and detailed protocols serve as a valuable resource for scientists and drug development professionals to make informed decisions and achieve more reliable and reproducible results in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - American Chemical Society - Figshare [acs.figshare.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Biotinylation of proteins via amino groups can induce binding to U937 cells, HL-60 cells, monocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Biotinylated Antibodies: A Comparative Guide to ELISA Protocols
For researchers, scientists, and drug development professionals, the accurate detection and quantification of biotinylated antibodies is crucial for a wide range of applications, from immunoassays to protein interaction studies. The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and widely used method for this purpose. This guide provides a comprehensive comparison of different ELISA protocols for detecting biotinylated antibodies, supported by experimental data and detailed methodologies.
The core of biotinylated antibody detection in ELISA lies in the high-affinity interaction between biotin (B1667282) and streptavidin (or its analogs like avidin (B1170675) and NeutrAvidin). Streptavidin is typically conjugated to a reporter enzyme, such as Horseradish Peroxidase (HRP), which catalyzes a colorimetric, chemiluminescent, or fluorescent reaction upon the addition of a substrate. The intensity of the resulting signal is proportional to the amount of biotinylated antibody present in the sample.
Comparison of ELISA Formats for Biotinylated Antibody Detection
Several ELISA formats can be adapted for the detection of biotinylated antibodies. The choice of format depends on factors such as the nature of the sample, the required sensitivity, and the availability of reagents. The main formats include Direct, Indirect, Sandwich, and Competitive ELISA.
| ELISA Format | Principle | Advantages | Disadvantages | Relative Sensitivity |
| Direct ELISA | The antigen is coated on the plate, and a biotinylated primary antibody specific to the antigen is added. Detection is achieved with enzyme-conjugated streptavidin.[1] | Fast and simple protocol with fewer steps, reducing the chances of error.[1] Cross-reactivity from a secondary antibody is eliminated.[1] | Immunoreactivity of the primary antibody might be affected by biotinylation.[1] No signal amplification from a secondary antibody, which can reduce assay sensitivity.[1] Potential for high background noise as all proteins in the sample can bind to the plate.[1] | Moderate |
| Indirect ELISA | The antigen is coated on the plate, followed by the addition of a non-biotinylated primary antibody. A biotinylated secondary antibody that recognizes the primary antibody is then added, followed by enzyme-conjugated streptavidin.[2][3][4][5] | Signal amplification is possible as multiple biotinylated secondary antibodies can bind to a single primary antibody, increasing sensitivity.[2][4] Greater flexibility as a single type of biotinylated secondary antibody can be used with different primary antibodies of the same isotype.[4] | More steps and longer incubation times compared to Direct ELISA.[2] Potential for cross-reactivity of the secondary antibody. | High |
| Sandwich ELISA | A capture antibody is coated on the plate. The antigen-containing sample is added, followed by a biotinylated detection antibody that recognizes a different epitope on the antigen.[5] Detection is achieved with enzyme-conjugated streptavidin. | High specificity and sensitivity due to the use of two antibodies to detect the antigen. Suitable for complex samples as the antigen is purified from the sample matrix by the capture antibody. | Requires two specific antibodies that recognize different epitopes on the antigen. | Very High |
| Competitive ELISA | The sample containing the antigen of interest is pre-incubated with a limited amount of biotinylated antibody. This mixture is then added to a plate pre-coated with the same antigen. The free biotinylated antibody competes with the antigen in the sample for binding to the coated antigen.[6] A lower signal indicates a higher concentration of antigen in the sample. | Suitable for detecting small molecules and antigens with a single epitope. | The relationship between signal and antigen concentration is inverse, which can be less intuitive. | Variable |
Quantitative Performance Data
The sensitivity of an ELISA is a critical performance metric. The avidin-biotin complex (ABC) system has been shown to be significantly more sensitive than other detection methods. A quantitative comparison found the ABC system to be approximately four-fold more sensitive than the indirect method and two-fold more sensitive than the peroxidase-antiperoxidase (PAP) method in ELISA titration assays.[7]
Another study comparing the FITC-anti-FITC system with the biotin-streptavidin system in a model ELISA found the FITC-anti-FITC system to be slightly more sensitive, detecting 140 amol of antigen compared to 350 amol for the biotin-streptavidin system.[8] However, both were superior to a conventional indirect method using an anti-mouse IgG reagent, which detected 2100 amol of antigen.[8]
Furthermore, the choice of streptavidin conjugate can impact sensitivity. Enhanced streptavidin-HRP conjugates, with a higher molar ratio of HRP to streptavidin, can provide at least a four-fold increase in sensitivity in ELISA compared to conventional conjugates.[9]
Mitigating Biotin Interference
A significant challenge in using biotin-streptavidin systems for diagnostics is the potential for interference from free biotin present in patient samples, which can lead to falsely high or low results.[10][11] One effective strategy to mitigate this interference is to pre-conjugate the biotinylated antibody to the streptavidin-coated surface before adding the sample.[10][11] This method has been shown to be as effective as biotin-depletion protocols, with analyte recovery rates of 84% to 99% in the presence of high biotin concentrations.[10]
Experimental Protocols
Below are detailed protocols for performing a Sandwich ELISA for the detection of a biotinylated antibody.
Sandwich ELISA Protocol
This protocol involves capturing an antigen with a plate-bound antibody and then detecting it with a biotinylated antibody.
Materials:
-
96-well microtiter plate
-
Capture antibody
-
Antigen standard and samples
-
Biotinylated detection antibody
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.[14]
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.[15]
-
Blocking: Add 300 µL of Blocking Buffer to each well and incubate for at least 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of the antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.[15]
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP Incubation: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Incubation: Add 100 µL of the Substrate Solution to each well. Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.[16] Use the standard curve to determine the concentration of the antigen in the samples.[16]
Visualizing the Workflow
Diagrams created using the DOT language can help visualize the experimental workflows.
Comparison of Direct, Indirect, and Sandwich ELISA workflows for detecting biotinylated antibodies.
Signal amplification in Indirect ELISA compared to Direct ELISA for biotinylated antibody detection.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Surmodics - What is the Difference Between Direct and Indirect ELISA? [shop.surmodics.com]
- 3. immunology - What is the advantage of indirect ELISA over direct one? - Biology Stack Exchange [biology.stackexchange.com]
- 4. What is the difference between direct and indirect ELISA? | AAT Bioquest [aatbio.com]
- 5. Types of ELISA an Overview | Cell Signaling Technology [cellsignal.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Use of avidin-biotin complex in an ELISA system: a quantitative comparison with two other immunoperoxidase detection systems using keratin antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The FITC-anti-FITC system is a sensitive alternative to biotin-streptavidin in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Streptavidin-HRP | Poly-HRP | Signal Amplification [kementec.com]
- 10. Mitigation of Biotin Interference in Manual and Automated Immunoassays by Preconjugating Biotinylated Antibodies to the Streptavidin Surface as an Alternative to Biotin Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. immunoreagents.com [immunoreagents.com]
- 13. agrisera.com [agrisera.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. assaybiotechnology.com [assaybiotechnology.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Researcher's Guide to Confirming Site-Specific Peptide Biotinylation
For researchers, scientists, and drug development professionals, the precise attachment of biotin (B1667282) to a specific site on a peptide is crucial for a multitude of applications, from targeted drug delivery to sophisticated molecular imaging. This guide provides a comprehensive comparison of leading methods for confirming site-specific biotinylation, offering a deep dive into the experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.
This guide critically evaluates four principal methods for the confirmation and characterization of site-specific peptide biotinylation: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Streptavidin Gel-Shift Assay, and the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay for biotin quantification. Each method is assessed based on its principle, sensitivity, quantitative capability, and experimental workflow.
At a Glance: Comparison of Confirmation Methods
| Method | Principle | Primary Application | Throughput | Quantitative? | Key Advantage |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized peptides, identifying the precise location of the biotin modification. | Definitive confirmation of site-specificity and identification of biotinylated peptides. | Low to Medium | Semi-quantitative to Quantitative | Unambiguous site determination. |
| HPLC | Separates biotinylated from non-biotinylated peptides based on differences in hydrophobicity. | Purity assessment and separation of biotinylated species. | Medium | Yes | Robust and widely available. |
| Streptavidin Gel-Shift | Detects the increase in molecular weight of a biotinylated peptide upon binding to streptavidin via gel electrophoresis. | Rapid, qualitative confirmation of biotinylation. | High | Semi-quantitative | Simple, fast, and requires standard lab equipment. |
| HABA Assay | A colorimetric assay that quantifies the amount of biotin in a sample. | Quantification of biotin incorporation. | High | Yes | Simple, inexpensive, and high-throughput. |
In-Depth Analysis and Performance Data
Mass Spectrometry: The Gold Standard for Site-Specific Confirmation
Mass spectrometry stands as the most powerful technique for unequivocally confirming the exact location of biotinylation on a peptide. Advanced methods such as BioSITe (Biotinylation Site Identification Technology) and DiDBiT (Direct Detection of Biotin-containing Tags) have significantly improved the sensitivity and reliability of detecting biotinylated peptides compared to conventional approaches.
Key Performance Data:
| Method | Key Feature | Reported Performance Improvement |
| BioSITe | Utilizes anti-biotin antibodies for enrichment of biotinylated peptides. | Identifies significantly more biotinylated peptides compared to conventional on-bead digestion methods. In one study, BioSITe identified 3,403 biotinylated peptides while on-bead digestion identified only 11.[1] |
| DiDBiT | Involves protein digestion prior to enrichment of biotinylated peptides. | Improves the direct detection of biotinylated proteins by approximately 200-fold compared to conventional strategies.[2][3] |
Workflow for Site-Specific Biotinylation Analysis by Mass Spectrometry (BioSITe Method):
Mass Spectrometry Workflow
High-Performance Liquid Chromatography (HPLC): A Robust Tool for Purity Assessment
Reversed-phase HPLC is a widely used technique to separate biotinylated peptides from their unmodified counterparts. The addition of the bulky, hydrophobic biotin molecule typically leads to a noticeable increase in the retention time of the peptide on a C18 column. This method is excellent for assessing the purity of a biotinylation reaction and for isolating the desired product.
Key Performance Data:
While direct head-to-head sensitivity comparisons with other methods are scarce, HPLC offers excellent resolution and reproducibility for peptide analysis. The detection limit is dependent on the detector used (typically UV) and the extinction coefficient of the peptide, but can be in the low picomole range.
Workflow for HPLC Analysis of Biotinylated Peptides:
HPLC Analysis Workflow
Streptavidin Gel-Shift Assay: A Quick and Simple Confirmation
The streptavidin gel-shift assay provides a straightforward and rapid method to confirm biotinylation. The principle is based on the significant increase in molecular weight when a biotinylated peptide binds to the tetrameric streptavidin protein (approximately 53 kDa). This complex migrates slower on an SDS-PAGE gel compared to the unbound peptide, resulting in a "shift."
Key Performance Data:
This assay is primarily qualitative but can be semi-quantitative by analyzing band intensities. Its sensitivity is reported to be high, capable of detecting attomole to femtomole amounts of biotinylated molecules, and in some contexts, 5-10 times more sensitive than conventional blotting techniques.
Workflow for Streptavidin Gel-Shift Assay:
Streptavidin Gel-Shift Assay Workflow
HABA Assay: Quantifying the Degree of Biotinylation
The HABA assay is a widely used colorimetric method to determine the concentration of biotin in a sample. The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm. This change in absorbance is directly proportional to the amount of biotin present. For greater sensitivity, fluorescent-based assays are also available.
Key Performance Data:
| Assay | Linear Range | Detection Limit |
| HABA Assay | 2-16 µM or 20-160 µM (kit dependent) | As low as 60 pmol or 15 ng |
| Fluorescent Assay | - | More than 100-fold increase in sensitivity over HABA[4] |
Workflow for HABA Assay:
HABA Assay Workflow
Experimental Protocols
Mass Spectrometry: Site-Specific Analysis using LC-MS/MS
-
Protein Digestion:
-
Resuspend the biotinylated peptide or protein in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate cysteine residues with 20 mM iodoacetamide (B48618) at room temperature in the dark for 30 minutes.
-
Digest the protein with trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio overnight at 37°C.[5]
-
-
Enrichment of Biotinylated Peptides (BioSITe method):
-
Incubate the digested peptide mixture with anti-biotin antibody-conjugated beads for 2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a series of buffers (e.g., high salt buffer, low salt buffer, and a final wash with a volatile buffer like ammonium bicarbonate) to remove non-specifically bound peptides.
-
Elute the bound biotinylated peptides using a low pH solution (e.g., 0.1% trifluoroacetic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the eluted peptides using a nanoflow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Separate peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile (B52724) concentration in the presence of 0.1% formic acid.[6]
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein database using a search engine (e.g., Mascot, Sequest).
-
Specify the mass modification corresponding to biotinylation on the potential target amino acid residues (e.g., lysine).
-
Manually validate the MS/MS spectra of identified biotinylated peptides to confirm the site of modification.
-
HPLC: Separation of Biotinylated and Unmodified Peptides
-
Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent, typically the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[7]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point, but this should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Analysis:
-
Inject the sample onto the equilibrated column.
-
Monitor the chromatogram for the appearance of peaks. The biotinylated peptide will typically have a longer retention time than the unmodified peptide.
-
Collect fractions corresponding to the peaks of interest for further analysis or quantification.
-
Streptavidin Gel-Shift Assay
-
Sample Preparation:
-
Prepare a stock solution of the biotinylated peptide at a known concentration.
-
Prepare a stock solution of streptavidin (e.g., 1 mg/mL).
-
-
Binding Reaction:
-
In a microcentrifuge tube, mix the biotinylated peptide (e.g., 1-5 µg) with a molar excess of streptavidin (e.g., a 2:1 to 4:1 molar ratio of streptavidin to peptide).
-
Incubate the mixture at room temperature for 15-30 minutes to allow for binding.[8]
-
-
SDS-PAGE:
-
Add SDS-PAGE loading buffer (non-reducing and without boiling, to preserve the streptavidin-biotin interaction) to the reaction mixture.
-
Load the samples onto a polyacrylamide gel (the percentage of which will depend on the size of the peptide and the complex). Include controls of the peptide alone and streptavidin alone.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain.
-
Destain the gel and visualize the bands. A band at a higher molecular weight in the lane containing the mixture, compared to the peptide-alone lane, confirms biotinylation.
-
HABA Assay for Biotin Quantification
-
Reagent Preparation:
-
Prepare the HABA/Avidin reagent according to the manufacturer's instructions. This typically involves dissolving a pre-mixed powder in a specified buffer.
-
Prepare a series of biotin standards of known concentrations to generate a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Pipette the HABA/Avidin reagent into the wells of a clear 96-well plate.
-
Measure the initial absorbance at 500 nm.
-
Add the biotin standards and the unknown biotinylated peptide samples to their respective wells.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Measure the final absorbance at 500 nm.
-
-
Calculation:
-
Calculate the change in absorbance for the standards and the samples.
-
Plot the change in absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of biotin in the unknown samples by interpolating their absorbance change on the standard curve.
-
The molar ratio of biotin to peptide can be calculated if the peptide concentration is known.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling N-Biotinyl-N'-Boc-1,4-butanediamine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for N-Biotinyl-N'-Boc-1,4-butanediamine, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound and its structural analog, N-Boc-1,4-butanediamine, require careful handling due to their potential hazards. The presence of the N-Boc-1,4-butanediamine component suggests the compound may be corrosive and capable of causing severe skin burns and eye damage[1]. Therefore, a comprehensive approach to personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | To protect against potential splashes of the chemical which can cause serious eye damage[1]. |
| Face Shield | To be worn in addition to safety goggles, especially when handling larger quantities or when there is a significant splash risk. | Provides an additional layer of protection for the entire face from splashes. | |
| Hand Protection | Chemical-resistant Gloves | Impermeable gloves, such as nitrile, tested according to EN 374. | To prevent skin contact, as the compound may cause severe skin burns[1][2]. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from accidental spills. | Provides a removable barrier in case of contamination. |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood. | To avoid inhalation of any dust or aerosols[2]. |
Operational and Handling Procedures
Adherence to standard laboratory safety protocols is crucial when working with this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all required PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.
-
Handling:
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area[1].
-
First Aid:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention[2].
-
After skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor[2].
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately[2].
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
